Product packaging for Indatraline hydrochloride(Cat. No.:CAS No. 96850-13-4)

Indatraline hydrochloride

Cat. No.: B1671864
CAS No.: 96850-13-4
M. Wt: 328.7 g/mol
InChI Key: QICQDZXGZOVTEF-MELYUZJYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Indatraline HCl is a potent inhibitor of dopamine, norepinephrine and serotonin uptake.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16Cl3N B1671864 Indatraline hydrochloride CAS No. 96850-13-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N.ClH/c1-19-16-9-13(11-4-2-3-5-12(11)16)10-6-7-14(17)15(18)8-10;/h2-8,13,16,19H,9H2,1H3;1H/t13-,16+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICQDZXGZOVTEF-MELYUZJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1C[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3042631
Record name (1R,3S)-3-(3,4-Dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96850-13-4
Record name (1R,3S)-3-(3,4-Dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Indatraline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Indatraline Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indatraline hydrochloride is a potent, non-selective monoamine transporter inhibitor that demonstrates high affinity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[1][2] Its primary mechanism of action involves the blockade of neurotransmitter reuptake at these transporter sites, leading to an increase in the extracellular concentrations of dopamine, serotonin, and norepinephrine. This modulation of monoaminergic neurotransmission underlies its potential as an antidepressant and its investigation as a therapy for cocaine addiction.[1][3] Furthermore, recent studies have unveiled a novel downstream signaling pathway involving the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (mTOR) signaling cascade, leading to the induction of autophagy.[4][5] This guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual diagrams of the associated signaling pathways.

Core Mechanism of Action: Monoamine Transporter Inhibition

This compound functions as a competitive inhibitor at the binding sites of DAT, SERT, and NET.[6] By occupying these sites, it prevents the reuptake of their respective neurotransmitters—dopamine, serotonin, and norepinephrine—from the synaptic cleft back into the presynaptic neuron. This blockade leads to a prolonged presence and an elevated concentration of these monoamines in the synapse, thereby enhancing their signaling to postsynaptic neurons.

Binding Affinities

The inhibitory potency of this compound at each monoamine transporter is quantified by its inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the transporter binding sites. A lower Ki value indicates a higher binding affinity.

TransporterLigandKi (nM)
Serotonin Transporter (SERT)Indatraline0.42[7][8]
Dopamine Transporter (DAT)Indatraline1.7[7][8]
Norepinephrine Transporter (NET)Indatraline5.8[7][8]

Table 1: Binding Affinities of this compound for Monoamine Transporters.

Downstream Signaling Pathway: AMPK Activation and mTOR Inhibition

Beyond its primary action on monoamine transporters, indatraline has been shown to induce autophagy through a distinct signaling cascade.[4] This pathway is initiated by the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[4] Activated AMPK then phosphorylates and inhibits the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and proliferation. The inhibition of mTORC1 signaling subsequently leads to the induction of autophagy, a cellular process of degradation and recycling of cellular components.[4]

The precise molecular link between the inhibition of monoamine transporters and the activation of AMPK is an area of ongoing research. One hypothesis suggests that the alteration of ion gradients and cellular energy homeostasis resulting from transporter inhibition may lead to an increase in the AMP:ATP ratio, which is a primary activator of AMPK.

Indatraline_Mechanism cluster_transporters Monoamine Transporters cluster_neurotransmitters Neurotransmitter Reuptake Inhibition cluster_signaling Downstream Signaling Indatraline Indatraline HCl DAT DAT Indatraline->DAT SERT SERT Indatraline->SERT NET NET Indatraline->NET AMPK AMPK Activation Indatraline->AMPK Leads to Dopamine Dopamine DAT->Dopamine | (Inhibition) Serotonin Serotonin SERT->Serotonin | (Inhibition) Norepinephrine Norepinephrine NET->Norepinephrine | (Inhibition) mTOR mTORC1 Inhibition AMPK->mTOR Autophagy Autophagy Induction mTOR->Autophagy

Core mechanism of action of this compound.

Experimental Protocols

Monoamine Transporter Binding Affinity Assay (Competitive Radioligand Binding)

This protocol describes the determination of the Ki values of this compound for DAT, SERT, and NET using a competitive radioligand binding assay with brain tissue homogenates.

Materials:

  • Rat brain tissue (e.g., striatum for DAT, cortex for SERT and NET)

  • Radioligands: [125I]RTI-55 (for DAT and SERT), [3H]Nisoxetine (for NET)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Scintillation fluid

  • Glass fiber filters (e.g., Whatman GF/B)

  • Homogenizer

  • Centrifuge

  • Scintillation counter

  • 96-well plates

Procedure:

  • Membrane Preparation:

    • Homogenize dissected brain tissue in 20 volumes of ice-cold assay buffer.

    • Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C.

    • Resuspend the pellet in fresh assay buffer and repeat the centrifugation step.

    • Resuspend the final pellet in assay buffer to a protein concentration of 0.1-0.5 mg/mL.

  • Competition Binding Assay:

    • To each well of a 96-well plate, add:

      • 50 µL of assay buffer (for total binding) or a known concentration of a competing ligand (e.g., GBR 12909 for DAT, imipramine for SERT, desipramine for NET) for non-specific binding.

      • 50 µL of varying concentrations of this compound.

      • 50 µL of the appropriate radioligand (e.g., 50 pM [125I]RTI-55 for DAT/SERT, 1 nM [3H]Nisoxetine for NET).

      • 100 µL of the prepared membrane homogenate.

    • Incubate the plates for 60-120 minutes at room temperature or 4°C.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with 3 mL of ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of indatraline that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Start: Prepare Brain Membrane Homogenate Incubation Incubate Membranes with: - Radioligand - Indatraline (various conc.) - Buffer (Total Binding) - Competitor (Non-specific Binding) Start->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Counting Scintillation Counting of Radioactivity Washing->Counting Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki (Cheng-Prusoff) Counting->Analysis End End: Determine Binding Affinity (Ki) Analysis->End

Workflow for monoamine transporter binding affinity assay.
Synaptosomal Monoamine Reuptake Inhibition Assay

This protocol outlines the procedure to measure the functional inhibition of monoamine reuptake by this compound using synaptosomes.

Materials:

  • Rat brain tissue

  • [3H]Dopamine, [3H]Serotonin, or [3H]Norepinephrine

  • This compound

  • Krebs-Ringer buffer (pH 7.4)

  • Scintillation fluid

  • Synaptosome preparation reagents (e.g., sucrose solution)

  • Glass fiber filters

  • Homogenizer

  • Centrifuge

  • Scintillation counter

  • 96-well plates

Procedure:

  • Synaptosome Preparation:

    • Homogenize brain tissue in ice-cold 0.32 M sucrose solution.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes.

    • Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

  • Reuptake Inhibition Assay:

    • Pre-incubate aliquots of the synaptosome suspension with varying concentrations of this compound or vehicle for 10-15 minutes at 37°C.

    • Initiate the uptake reaction by adding the respective [3H]-labeled monoamine (e.g., 10 nM final concentration).

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters.

  • Filtration and Counting:

    • Wash the filters rapidly with ice-cold Krebs-Ringer buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

  • Data Analysis:

    • Determine the IC50 value for the inhibition of monoamine uptake by non-linear regression analysis of the concentration-response curve.

Conclusion

This compound exerts its primary pharmacological effects through the potent and non-selective inhibition of the dopamine, serotonin, and norepinephrine transporters. This action elevates synaptic concentrations of these key neurotransmitters, providing the basis for its therapeutic potential. Furthermore, indatraline initiates a downstream signaling cascade involving AMPK activation and mTOR inhibition, culminating in the induction of autophagy. This multifaceted mechanism of action suggests that indatraline and similar compounds may have broader therapeutic applications beyond their effects on monoamine levels. Further research is warranted to fully elucidate the intricate interplay between monoamine transporter inhibition and cellular energy sensing pathways.

References

Indatraline Hydrochloride: A Technical Guide to its Function as a Monoamine Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of indatraline hydrochloride, a potent, non-selective monoamine reuptake inhibitor. The information presented herein is intended to support research and development efforts by providing key pharmacological data, detailed experimental methodologies, and visual representations of its mechanism of action and relevant experimental workflows.

Core Pharmacological Data

This compound is recognized for its high affinity for the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. This broad-spectrum activity makes it a significant tool for neuropharmacological research.

Binding Affinity of this compound

The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. The Ki values for this compound at the three primary monoamine transporters are summarized below.

TransporterKi (nM)
Serotonin Transporter (SERT)0.42
Dopamine Transporter (DAT)1.7
Norepinephrine Transporter (NET)5.8

Data sourced from publicly available pharmacological data sheets.[1][2]

Mechanism of Action: Monoamine Reuptake Inhibition

This compound exerts its effects by binding to and blocking the function of monoamine transporters.[3][4] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, a process that terminates the signaling event. By inhibiting this reuptake, indatraline increases the concentration and prolongs the presence of serotonin, dopamine, and norepinephrine in the synapse, thereby enhancing monoaminergic neurotransmission.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron presynaptic Presynaptic Neuron Terminal neurotransmitter presynaptic->neurotransmitter Exocytosis vesicle Vesicle with Neurotransmitters vesicle->presynaptic Release SERT SERT DAT DAT NET NET neurotransmitter->SERT Reuptake neurotransmitter->DAT Reuptake neurotransmitter->NET Reuptake postsynaptic Postsynaptic Receptors neurotransmitter->postsynaptic Binding indatraline Indatraline HCl indatraline->SERT Inhibition indatraline->DAT Inhibition indatraline->NET Inhibition

Caption: Signaling pathway of monoamine reuptake inhibition by indatraline.

Experimental Protocols: Radioligand Binding Assays

The determination of the binding affinity (Ki) of this compound for monoamine transporters is typically achieved through competitive radioligand binding assays. These assays measure the ability of a test compound (indatraline) to displace a radiolabeled ligand that is known to bind with high affinity and selectivity to the target transporter.

General Workflow for Radioligand Binding Assay

A Tissue Preparation (e.g., brain region homogenate or cells expressing transporter) B Incubation (Tissue + Radioligand + Indatraline) A->B Add components C Separation (Bound vs. Free Radioligand via filtration) B->C Terminate reaction D Quantification (Scintillation counting of bound radioligand) C->D Measure radioactivity E Data Analysis (IC50 determination and conversion to Ki) D->E Calculate affinity

Caption: General experimental workflow for a radioligand binding assay.

Serotonin Transporter (SERT) Binding Assay
  • Target Tissue: Rat brain stem or human embryonic kidney (HEK293) cells stably expressing human SERT.

  • Radioligand: [³H]citalopram or [³H]paroxetine.[5]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Protocol:

    • Prepare tissue homogenates or cell membranes in ice-cold assay buffer.

    • In a 96-well plate, combine the tissue/membrane preparation, a fixed concentration of [³H]citalopram (typically at or near its Kd value), and varying concentrations of this compound.

    • To determine non-specific binding, a parallel set of reactions is prepared in the presence of a high concentration of a selective SERT inhibitor (e.g., fluoxetine).

    • Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

    • The concentration of indatraline that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine Transporter (DAT) Binding Assay
  • Target Tissue: Rat caudate-putamen or HEK293 cells stably expressing human DAT.

  • Radioligand: [³H]WIN 35,428 or [³H]cocaine.[5]

  • Assay Buffer: 15 mM HEPES, 127 mM NaCl, 5 mM KCl, 1.2 mM Mg₂SO₄, 2.5 mM CaCl₂, 1.3 mM NaH₂PO₄, 10 mM D-glucose, pH 7.4.[6]

  • Protocol:

    • The protocol is analogous to the SERT binding assay, with modifications specific to the DAT.

    • Tissue homogenates or cell membranes are prepared in the appropriate assay buffer.

    • Incubation is performed with [³H]WIN 35,428 and a range of indatraline concentrations.

    • Non-specific binding is determined using a high concentration of a selective DAT inhibitor (e.g., GBR-12909 or nomifensine).

    • Following incubation, filtration, and washing, radioactivity is quantified.

    • IC₅₀ and Ki values are calculated as described for the SERT assay.

Norepinephrine Transporter (NET) Binding Assay
  • Target Tissue: Rat frontal cortex or thalamus, or HEK293 cells stably expressing human NET.

  • Radioligand: [³H]nisoxetine.[5]

  • Assay Buffer: 50 mM Tris-HCl, 300 mM NaCl, 5 mM KCl, pH 7.4.

  • Protocol:

    • The protocol follows the same principles as the SERT and DAT assays.

    • Tissue homogenates or cell membranes are prepared and incubated with [³H]nisoxetine and varying concentrations of indatraline.

    • Non-specific binding is determined in the presence of a high concentration of a selective NET inhibitor (e.g., desipramine).

    • The incubation, filtration, washing, and quantification steps are performed as previously described.

    • IC₅₀ and Ki values are calculated using the Cheng-Prusoff equation.

Conclusion

This compound is a valuable pharmacological tool for the study of monoaminergic systems due to its potent, non-selective inhibition of SERT, DAT, and NET. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound. The provided methodologies for radioligand binding assays represent standard, validated approaches for characterizing the affinity of indatraline and other compounds at monoamine transporters. The visual diagrams are intended to facilitate a clear understanding of its mechanism of action and the experimental procedures used in its evaluation.

References

An In-Depth Technical Guide to Indatraline Hydrochloride: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indatraline hydrochloride is a potent, non-selective monoamine transporter inhibitor that blocks the reuptake of dopamine (DA), serotonin (5-HT), and norepinephrine (NE) with high affinity.[1][2] Originally investigated as an antidepressant, its unique pharmacological profile, characterized by a slow onset and long duration of action, has garnered significant interest for its potential as a therapeutic agent for psychostimulant addiction.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and relevant experimental methodologies of this compound.

Chemical and Physicochemical Properties

This compound is the hydrochloride salt of Indatraline. Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound
IdentifierValueReference
IUPAC Name (1R,3S)-rel-3-(3,4-Dichlorophenyl)-2,3-dihydro-N-methyl-1H-inden-1-amine hydrochloride[2]
CAS Number 96850-13-4
Molecular Formula C₁₆H₁₅Cl₂N·HCl
Molecular Weight 328.67 g/mol
Canonical SMILES CN[C@H]1C--INVALID-LINK--Cl)C3=CC=CC=C13.Cl
Table 2: Physicochemical Properties of this compound
PropertyValueReference
Physical Appearance Off-white solid[3]
Solubility Soluble to 10 mM in water with gentle warming and to 100 mM in DMSO.
Storage Desiccate at room temperature.

Pharmacological Properties

This compound's primary mechanism of action is the inhibition of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). This inhibition leads to an increase in the extracellular concentrations of their respective neurotransmitters in the synapse.

Table 3: In Vitro Binding Affinities of Indatraline for Monoamine Transporters
TransporterKᵢ (nM)Reference
Dopamine Transporter (DAT) 1.7[2]
Serotonin Transporter (SERT) 0.42[2]
Norepinephrine Transporter (NET) 5.8[2]

Signaling Pathways

Recent studies have elucidated that Indatraline's effects extend beyond simple monoamine reuptake inhibition. It has been shown to induce autophagy by modulating the AMPK/mTOR/S6K signaling pathway. This action is independent of the PI3K/AKT/ERK signaling pathway.[4]

Indatraline_Signaling_Pathway Indatraline Indatraline AMPK AMPK Indatraline->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits S6K S6K mTOR->S6K Activates Autophagy Autophagy mTOR->Autophagy Inhibits

Indatraline's modulation of the AMPK/mTOR/S6K signaling pathway to induce autophagy.

Experimental Protocols

This section provides an overview of the methodologies used to synthesize and characterize this compound.

Synthesis of Indatraline

The synthesis of Indatraline has been reported through several routes. One common approach involves a multi-step process starting from a substituted 1-indanone. The general workflow is depicted below.

Synthesis_Workflow Start Substituted 1-Indanone Reduction Reduction to cis-Alcohol Start->Reduction Mesylation Conversion to Mesylate Reduction->Mesylation SN2 SN2 Reaction with N-Methylbenzylamine Mesylation->SN2 Debenzylation Removal of Benzyl Group SN2->Debenzylation Final Indatraline Debenzylation->Final

A generalized synthetic workflow for Indatraline.

A detailed experimental protocol for a similar synthesis of a methoxy derivative of Indatraline is described by Gu et al. (2000) and involves the following key steps[5]:

  • Reduction of the Ketone: The starting substituted 3-phenylindan-1-one is reduced, typically with sodium borohydride in methanol, to yield the corresponding cis-3-phenylindan-1-ol.

  • Mesylation: The resulting alcohol is then converted to its mesylate by reaction with methanesulfonyl chloride in the presence of a base like triethylamine.

  • SN2 Reaction: The mesylate undergoes an SN2 reaction with N-methylbenzylamine, which results in an inversion of stereochemistry to the desired trans isomer.

  • Debenzylation: The benzyl protecting group is removed, often by catalytic hydrogenation, to yield the final N-methylindanamine.

  • Salt Formation: The free base is then treated with ethereal HCl to form the hydrochloride salt, which can be purified by recrystallization.

Purification and Analysis

Purification of this compound is typically achieved through recrystallization from a suitable solvent system, such as 2-propanol/isopropyl ether.[5] The purity and identity of the final product are confirmed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be employed to determine the purity of this compound. A C18 column with a mobile phase consisting of an appropriate buffer and an organic solvent (e.g., acetonitrile or methanol) is commonly used. Detection is typically performed using a UV detector.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound. The spectra are recorded in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to aid in its structural elucidation.

In Vitro Radioligand Binding and Uptake Assays

The affinity of Indatraline for the monoamine transporters is determined using radioligand binding assays, while its functional activity is assessed through uptake inhibition assays.

Radioligand Binding Assay Protocol Outline:

  • Membrane Preparation: Membranes from cells expressing the transporter of interest (DAT, SERT, or NET) or from specific brain regions (e.g., striatum for DAT) are prepared.

  • Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]win 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET) and varying concentrations of this compound.

  • Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The IC₅₀ values are determined by non-linear regression analysis and then converted to Kᵢ values using the Cheng-Prusoff equation.

Uptake Inhibition Assay Protocol Outline:

  • Cell Culture: Cells stably expressing the monoamine transporters (e.g., HEK293 cells) are cultured in appropriate media.

  • Pre-incubation: The cells are pre-incubated with varying concentrations of this compound.

  • Uptake Initiation: A radiolabeled substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is added to initiate uptake.

  • Termination and Lysis: After a defined incubation period, uptake is terminated by washing with ice-cold buffer. The cells are then lysed to release the intracellular radioactivity.

  • Scintillation Counting and Data Analysis: The radioactivity in the cell lysates is measured, and the IC₅₀ values for uptake inhibition are calculated.

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the extracellular levels of neurotransmitters in the brains of freely moving animals following the administration of a drug.

In Vivo Microdialysis Protocol Outline for Rats:

  • Guide Cannula Implantation: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens or prefrontal cortex) of an anesthetized rat.

  • Recovery: The animal is allowed to recover from surgery.

  • Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

  • Perfusion and Baseline Collection: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate. After a stabilization period, baseline dialysate samples are collected.

  • Drug Administration: this compound is administered (e.g., intraperitoneally), and dialysate samples are collected at regular intervals.

  • Neurotransmitter Analysis: The concentrations of dopamine, serotonin, and norepinephrine in the dialysate samples are quantified using HPLC coupled with electrochemical detection.

Conclusion

This compound is a well-characterized non-selective monoamine transporter inhibitor with a complex pharmacological profile. Its ability to potently block the reuptake of dopamine, serotonin, and norepinephrine, combined with its influence on intracellular signaling pathways such as the AMPK/mTOR/S6K pathway, makes it a valuable tool for neuroscience research. The experimental protocols outlined in this guide provide a framework for the synthesis, purification, analysis, and pharmacological evaluation of this compound, which may aid in the development of novel therapeutics for various neurological and psychiatric disorders.

References

A Technical Guide to the Synthetic Pathways of Indatraline Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Indatraline hydrochloride, known chemically as (1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, is a potent and non-selective monoamine transporter inhibitor. It blocks the reuptake of dopamine, serotonin, and norepinephrine, exhibiting effects similar to cocaine but with a slower onset and longer duration of action.[1][2] This profile has positioned it as a candidate for the treatment of cocaine addiction.[1][3] This document provides an in-depth technical overview of the primary synthetic pathways developed for Indatraline, focusing on reaction mechanisms, experimental methodologies, and comparative quantitative data.

Overview of Synthetic Strategies

The synthesis of the indatraline core, a trans-1,3-disubstituted indane, presents a significant stereochemical challenge. Direct reduction of corresponding imine or oxime precursors from 1-indanone intermediates typically yields the thermodynamically more stable but undesirable cis-diastereomer.[1] Consequently, synthetic strategies have evolved to overcome this hurdle, ranging from classical stereochemical inversion to more modern catalytic and rearrangement-based approaches. The main routes reported in the literature include an indanone-based pathway involving stereochemical inversion, a dihydronaphthalene ring-contraction method, and various enantioselective syntheses.[1]

Pathway I: Indanone-Based Synthesis with Stereochemical Inversion

This classical route, pioneered by Bøgesø and co-workers, starts from a 3-aryl-1-indanone intermediate. The key to achieving the required trans stereochemistry is a four-step sequence that inverts the configuration at one of the stereocenters.[1]

Reaction Workflow

The process circumvents the formation of the undesired cis isomer by first reducing the ketone to a predominantly cis-alcohol. This alcohol is then converted to a good leaving group (mesylate), which facilitates a subsequent SN2 nucleophilic substitution with an amine. This substitution occurs with a Walden inversion of stereochemistry, yielding the desired trans product.[1]

Indanone_Pathway A 3-(3,4-Dichlorophenyl) -1-indanone B cis-3-(3,4-Dichlorophenyl) -1-indanol A->B Reduction (e.g., NaBH4) C cis-Indanol Mesylate B->C Mesylation D trans-N-Benzyl-N-methyl -indanamine C->D SN2 Substitution (N-methylbenzylamine) (Walden Inversion) E rac-trans-Indatraline D->E Debenzylation F Indatraline HCl E->F HCl salt formation

Caption: Indanone-based synthesis of Indatraline via stereochemical inversion.

Experimental Protocol

Based on the described pathway, the key experimental steps are as follows:

  • Reduction: The starting 3-aryl-1-indanone is reduced, typically using a hydride reagent like sodium borohydride (NaBH₄), to produce the corresponding alcohol. This reaction predominantly yields the cis-alcohol diastereomer.[1]

  • Mesylation: The cis-alcohol is reacted with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to convert the hydroxyl group into a mesylate, an excellent leaving group, while conserving the stereochemistry.[1]

  • SN2 Substitution: The cis-mesylate is treated with N-methylbenzylamine. The amine acts as a nucleophile, attacking the carbon bearing the mesylate group from the opposite face, which results in an inversion of configuration (Walden inversion) to yield the trans-N-benzyl-N-methyl-indanamine.[1]

  • Debenzylation & Salt Formation: The protective benzyl group is removed, often through catalytic hydrogenation, to afford racemic trans-indatraline. The final hydrochloride salt is then formed by treating the free base with ethereal HCl.[1][4]

Pathway II: Dihydronaphthalene Ring Contraction

A more recent and scalable approach involves the contraction of a dihydronaphthalene (a 6-6 fused ring system) to form the indane (a 6-5 fused ring system) skeleton.[1] A key step in this synthesis is an iodine(III)-mediated rearrangement.[3][5]

Reaction Workflow

This synthetic route begins with a substituted tetralone. The core indane structure is formed via a diastereoselective ring contraction of a dihydronaphthalene intermediate. Subsequent functional group manipulations, including a Hofmann rearrangement and N-alkylation, complete the synthesis.[3][5]

Ring_Contraction_Pathway A 7,8-Dichloro -tetralone B Tetralol A->B Reduction (NaBH4) C 1,2-Dihydronaphthalene derivative B->C Dehydration (PTSA) D trans-Indane carboxamide C->D Iodine(III)-mediated Ring Contraction & Functionalization E trans-Primary Amine (Hydrochloride) D->E Hofmann Rearrangement (PIFA) F rac-trans-Indatraline E->F N-Methylation (3 steps) G Indatraline HCl F->G HCl salt formation

Caption: Synthesis of Indatraline via Dihydronaphthalene ring contraction.

Experimental Protocol

The synthesis was reported to be achieved in nine steps from the starting tetralone with a 29% overall yield.[5]

  • Tetralone Reduction: The starting tetralone is reduced with NaBH₄ to the corresponding 1-tetralol.[3]

  • Dehydration: The alcohol is dehydrated using an acid catalyst like p-toluenesulfonic acid (PTSA) to furnish the 1,2-dihydronaphthalene intermediate in high yield (e.g., 91%).[3][5]

  • Ring Contraction: The dihydronaphthalene undergoes an iodine(III)-mediated ring contraction to form a trans-1,3-disubstituted indane core, which is further functionalized to an indane carboxamide.[3][5]

  • Hofmann Rearrangement: The trans-amide is subjected to a Hofmann rearrangement using the hypervalent iodine reagent PhI(OCOCF₃)₂ (PIFA). This reaction proceeds with retention of configuration to cleanly yield the trans-primary amine.[3][5]

  • N-Methylation Sequence: The primary amine is converted to Indatraline in three steps:

    • Protection: The amine is first protected with a Boc group using Boc₂O.[5]

    • Alkylation: The resulting carbamate is alkylated with methyl iodide (MeI). Optimal conditions were found to be 3.0 equivalents of NaH in a 10:1 THF:DMF solvent mixture at -45 °C to prevent epimerization.[5]

    • Deprotection: The Boc group is removed with HCl generated in situ to yield the final Indatraline product.[5]

Pathway III: Enantioselective and Catalytic Methods

Modern organic synthesis has provided more advanced, enantioselective routes to produce specific isomers of Indatraline, such as (–)-Indatraline.

Rhodium-Catalyzed Asymmetric Addition

A formal synthesis of (–)-Indatraline has been developed where the key step is a highly enantioselective rhodium-catalyzed asymmetric conjugate addition.[6]

Asymmetric_Pathway A α,β-Unsaturated Ester C Chiral Indane Ester (er = 98:2) A->C [RhCl(C2H4)2]2 Chiral Ligand B EtOH, 60°C B Phenylboronic Acid B->C [RhCl(C2H4)2]2 Chiral Ligand B EtOH, 60°C D Carboxylic Acid C->D Hydrolysis (KOH, MeOH/H2O) E (-)-(1R,3S)-Indatraline Hydrochloride D->E Further Transformation

References

Indatraline Hydrochloride: A Technical Guide to its Affinity for the Dopamine Transporter

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indatraline hydrochloride is a potent, non-selective monoamine transporter inhibitor, demonstrating high affinity for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. This technical guide provides a comprehensive overview of the binding affinity of this compound, with a primary focus on its interaction with the dopamine transporter. This document summarizes quantitative binding data, details the experimental protocols for determining transporter affinity, and provides visual representations of its mechanism of action and the experimental workflow. The information presented is intended to serve as a foundational resource for researchers and professionals engaged in the study of monoamine transporter pharmacology and the development of novel therapeutics.

Introduction

Indatraline, also known as Lu 19-005, is a phenyl-indan derivative that acts as a triple reuptake inhibitor.[1] By blocking the dopamine, norepinephrine, and serotonin transporters, indatraline increases the extracellular concentrations of these neurotransmitters in the synaptic cleft, leading to enhanced monoaminergic neurotransmission.[2] Its high affinity for these transporters, particularly the dopamine transporter, has made it a valuable tool in neuroscience research and a subject of interest for its potential therapeutic applications, including the treatment of depression and substance use disorders.[1][3] This guide focuses on the quantitative and methodological aspects of indatraline's interaction with the dopamine transporter.

Quantitative Binding Affinity Data

The binding affinity of this compound for the dopamine, serotonin, and norepinephrine transporters is typically determined through competitive radioligand binding assays. The affinity is expressed as the inhibition constant (Ki), which represents the concentration of the drug that occupies 50% of the transporters at equilibrium. A lower Ki value indicates a higher binding affinity.

The table below summarizes the reported Ki values for this compound at the human monoamine transporters.

TransporterRadioligandKi (nM)Reference
Dopamine Transporter (DAT)[¹²⁵I]RTI-551.7[4]
Serotonin Transporter (SERT)[¹²⁵I]RTI-550.42[5][6]
Norepinephrine Transporter (NET)[³H]Nisoxetine5.8[5][6]

Note: Ki values can vary slightly between studies depending on the experimental conditions, such as the radioligand used and the tissue or cell preparation.

Experimental Protocols: Radioligand Binding Assay

The determination of indatraline's binding affinity for monoamine transporters is predominantly achieved through in vitro competitive radioligand binding assays.[2][7] The following protocol provides a detailed methodology for a typical assay using cell membranes expressing the human dopamine transporter.

Materials and Reagents
  • Cell Membranes: Membranes prepared from a stable cell line (e.g., HEK293 or CHO) expressing the recombinant human dopamine transporter (hDAT).

  • Radioligand: A high-affinity radiolabeled ligand for DAT, such as [³H]-WIN 35,428 or [¹²⁵I]RTI-55.

  • This compound: A stock solution of known concentration.

  • Non-specific Binding Agent: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909) to determine non-specific binding.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail: For detection of radioactivity.

  • 96-well Plates: For performing the assay.

  • Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine to reduce non-specific binding.

  • Filtration Apparatus: To separate bound from free radioligand.

  • Scintillation Counter: To measure radioactivity.

Assay Procedure
  • Preparation of Reagents: Prepare serial dilutions of this compound in the assay buffer. Prepare the radioligand solution at a concentration close to its Kd value.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Assay buffer, cell membranes, and radioligand.

    • Non-specific Binding: Assay buffer, cell membranes, radioligand, and the non-specific binding agent.

    • Competitive Binding: Assay buffer, cell membranes, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[8]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis
  • Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM) and the competitive binding (CPM) at each concentration of indatraline.

  • Generate Competition Curve: Plot the specific binding as a percentage of the maximal specific binding against the logarithm of the indatraline concentration.

  • Determine IC50: Use non-linear regression analysis to fit the data to a one-site or two-site binding model and determine the IC50 value (the concentration of indatraline that inhibits 50% of the specific radioligand binding).

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the transporter.

Visualizations

Mechanism of Action at the Synapse

The following diagram illustrates the mechanism of action of indatraline at a dopaminergic synapse.

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal presynaptic_neuron Dopaminergic Neuron vesicle Synaptic Vesicle (contains Dopamine) dat Dopamine Transporter (DAT) dopamine Dopamine vesicle->dopamine Release dopamine->dat Reuptake receptor Dopamine Receptor dopamine->receptor Binds indatraline Indatraline indatraline->dat Blocks postsynaptic_neuron Postsynaptic Neuron

Caption: Indatraline blocks dopamine reuptake at the presynaptic terminal.

Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram outlines the key steps in a competitive radioligand binding assay to determine the affinity of indatraline for the dopamine transporter.

prep Preparation of Reagents (Indatraline, Radioligand, Membranes) incubation Incubation (Binding to Equilibrium) prep->incubation 1. Add to Plate filtration Filtration (Separate Bound/Free Ligand) incubation->filtration 2. Terminate Reaction wash Washing (Remove Unbound Ligand) filtration->wash 3. Isolate Membranes counting Scintillation Counting (Measure Radioactivity) wash->counting 4. Prepare for Counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis 5. Quantify Binding

Caption: Workflow of a competitive radioligand binding assay.

Conclusion

This compound is a high-affinity inhibitor of the dopamine transporter, as well as the serotonin and norepinephrine transporters. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers studying the pharmacology of monoamine transporters. The use of standardized radioligand binding assays is crucial for accurately determining the binding affinity of indatraline and other novel compounds, which is a critical step in the drug discovery and development process. The visual diagrams further clarify the mechanism of action and the experimental procedures, making this guide a valuable tool for both educational and research purposes.

References

Pharmacological Profile of Lu 19-005 (Indatraline): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: This document provides a comprehensive technical overview of the pharmacological properties of Lu 19-005, more commonly known as Indatraline. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the detailed molecular interactions and physiological effects of this compound. The information presented herein is a synthesis of publicly available research data.

Introduction

Indatraline (Lu 19-005) is a potent, non-selective monoamine transporter inhibitor.[1] It exerts its pharmacological effects by blocking the reuptake of dopamine (DA), serotonin (5-HT), and norepinephrine (NE) at their respective transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[2][3] This inhibition leads to an increase in the extracellular concentrations of these neurotransmitters, thereby potentiating monoaminergic neurotransmission. Developed as a potential antidepressant, its unique pharmacokinetic profile, characterized by a slow onset and long duration of action, has also led to its investigation as a potential treatment for psychostimulant abuse.[4][5]

Quantitative Pharmacological Data

The affinity and inhibitory potency of Indatraline at the monoamine transporters have been quantified through various in vitro assays. The data, presented in the tables below, highlight its high affinity and potent inhibition across all three major monoamine transporters.

Table 1: Binding Affinities (Ki) of Indatraline for Monoamine Transporters
TransporterRadioligandTissue/Cell LineKi (nM)Reference(s)
SERT[125I]RTI-55Recombinant hSERT0.42[6][7]
DAT[125I]RTI-55Recombinant hDAT1.7[6][7]
NET[3H]NisoxetineRecombinant hNET5.8[6][7]
Table 2: Reuptake Inhibition (IC50) of Indatraline at Monoamine Transporters
TransporterCell Line/PreparationIC50 (nM)Reference(s)
SERTJAR cells (endogenous hSERT)7.87[8]
SERTRat brain synaptosomes3.46[8]
NETSK-N-BE(2)C cells (endogenous hNET)66.7[9]
NETRat brain synaptosomes13.6[9]
DATNot specifiedNot specified

Experimental Protocols

The following sections detail the generalized methodologies for the key in vitro assays used to characterize the pharmacological profile of Indatraline.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor or transporter.

Objective: To quantify the affinity of Indatraline for DAT, SERT, and NET.

Materials:

  • Cell membranes expressing the target transporter (e.g., from HEK293 cells stably expressing hDAT, hSERT, or hNET).

  • Radioligands: [125I]RTI-55 for DAT and SERT, [3H]nisoxetine for NET.

  • Indatraline hydrochloride.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellets and resuspend in fresh buffer to a known protein concentration.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of Indatraline.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of Indatraline that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Reuptake Inhibition Assays

These functional assays measure the ability of a compound to inhibit the uptake of a neurotransmitter into cells or synaptosomes.

Objective: To determine the potency (IC50) of Indatraline in inhibiting the reuptake of dopamine, serotonin, and norepinephrine.

Materials:

  • Cell lines endogenously or recombinantly expressing the target transporters (e.g., JAR cells for SERT, SK-N-BE(2)C cells for NET) or synaptosomes prepared from specific brain regions.

  • Radiolabeled neurotransmitters (e.g., [3H]dopamine, [3H]serotonin, [3H]norepinephrine).

  • This compound.

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Scintillation cocktail and counter.

Procedure:

  • Cell/Synaptosome Preparation: Culture cells to confluence or prepare synaptosomes from fresh brain tissue by homogenization and differential centrifugation.

  • Pre-incubation: Pre-incubate the cells or synaptosomes with varying concentrations of Indatraline in the assay buffer.

  • Initiation of Uptake: Add a fixed concentration of the radiolabeled neurotransmitter to initiate the uptake process.

  • Incubation: Incubate for a short period at a physiological temperature (e.g., 37°C) to allow for neurotransmitter uptake.

  • Termination of Uptake: Stop the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

  • Quantification: Lyse the cells/synaptosomes on the filters and measure the internalized radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of neurotransmitter uptake at each concentration of Indatraline and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Primary Mechanism of Action: Monoamine Transporter Inhibition

Indatraline's core mechanism involves the blockade of DAT, SERT, and NET, leading to an accumulation of their respective neurotransmitters in the synaptic cleft. This enhances the activation of postsynaptic receptors.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Indatraline Indatraline DAT DAT Indatraline->DAT Inhibits SERT SERT Indatraline->SERT Inhibits NET NET Indatraline->NET Inhibits DA_ext Dopamine 5HT_ext Serotonin NE_ext Norepinephrine Dopamine Dopamine Dopamine->DAT Reuptake Serotonin Serotonin Serotonin->SERT Reuptake Norepinephrine Norepinephrine Norepinephrine->NET Reuptake Postsynaptic_Receptors Postsynaptic Receptors DA_ext->Postsynaptic_Receptors Increased Binding 5HT_ext->Postsynaptic_Receptors Increased Binding NE_ext->Postsynaptic_Receptors Increased Binding

Caption: Indatraline's inhibition of DAT, SERT, and NET.

Secondary Signaling Pathway: Induction of Autophagy via AMPK/mTOR/S6K

Recent studies have shown that Indatraline can induce autophagy by modulating the AMPK/mTOR/S6K signaling pathway. This effect is independent of its monoamine transporter inhibition.

Indatraline Indatraline AMPK AMPK Indatraline->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Autophagy Autophagy AMPK->Autophagy Induces S6K S6K mTOR->S6K Activates S6K->Autophagy Inhibits

Caption: Indatraline's induction of autophagy via the AMPK/mTOR/S6K pathway.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the typical workflow for a radioligand binding assay to determine the affinity of a test compound.

Start Start Prepare_membranes Prepare Cell Membranes with Target Transporter Start->Prepare_membranes Setup_assay Set up Assay Plate: Membranes + Radioligand + Test Compound Prepare_membranes->Setup_assay Incubate Incubate to Reach Binding Equilibrium Setup_assay->Incubate Filter Rapid Filtration to Separate Bound/Free Ligand Incubate->Filter Wash Wash Filters to Remove Non-specific Binding Filter->Wash Measure Measure Radioactivity (Scintillation Counting) Wash->Measure Analyze Data Analysis: Calculate IC50 and Ki Measure->Analyze End End Analyze->End

Caption: Workflow for a typical radioligand binding assay.

Conclusion

Indatraline (Lu 19-005) is a well-characterized non-selective monoamine transporter inhibitor with high affinity and potent inhibitory activity at DAT, SERT, and NET. Its pharmacological profile suggests potential therapeutic applications in depression and substance use disorders. Furthermore, its ability to induce autophagy through the AMPK/mTOR/S6K signaling pathway opens up new avenues for research into its potential use in other therapeutic areas. The experimental protocols and workflows provided in this guide offer a foundational understanding of the methods used to characterize such compounds.

References

Early Research on Indatraline Hydrochloride's Antidepressant Effects: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Novel Monoamine Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indatraline hydrochloride (also known as Lu 19-005) is a non-selective monoamine transporter inhibitor that blocks the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[1][2] Early preclinical research in the mid-1980s positioned indatraline as a potential antidepressant agent due to its robust and balanced inhibition of these key neurotransmitter systems implicated in the pathophysiology of depression.[2] This technical guide provides a comprehensive overview of the foundational preclinical research into the antidepressant-related effects of this compound. It consolidates available quantitative data, details experimental methodologies from key studies, and visualizes the compound's mechanism of action and relevant experimental workflows. While early neurochemical profiling and in vivo receptor modulation studies were promising, a notable lack of published research exists on its effects in established behavioral models of depression and on its progression into clinical trials for major depressive disorder.

Introduction

The monoamine hypothesis of depression posits that a deficiency in the synaptic concentration of key neurotransmitters—serotonin, norepinephrine, and dopamine—contributes to the symptoms of depression. Early antidepressant medications primarily targeted the reuptake of serotonin and/or norepinephrine. This compound emerged as a compound of interest due to its distinct pharmacological profile as a potent and equipotent inhibitor of the reuptake of all three major monoamines.[2] This triple reuptake inhibition was hypothesized to offer a broader spectrum of antidepressant efficacy. This whitepaper synthesizes the early, publicly available scientific literature to provide a detailed technical resource for researchers and professionals in the field of antidepressant drug development.

Mechanism of Action: Triple Monoamine Reuptake Inhibition

Indatraline's primary mechanism of action is the blockade of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing monoaminergic neurotransmission.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Indatraline Indatraline DAT DAT Indatraline->DAT Inhibits NET NET Indatraline->NET Inhibits SERT SERT Indatraline->SERT Inhibits Dopamine Dopamine Dopamine->DAT Reuptake Norepinephrine Norepinephrine Norepinephrine->NET Reuptake Serotonin Serotonin Serotonin->SERT Reuptake

Fig. 1: Indatraline's Mechanism of Action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early preclinical research on this compound.

Table 1: In Vitro Monoamine Reuptake Inhibition

This table presents the inhibitory potency of indatraline (Lu 19-005) on the synaptosomal uptake of dopamine, norepinephrine, and serotonin. Data is extracted from a 1985 study by Hyttel and Larsen.[2]

NeurotransmitterIC₅₀ (nM)
Dopamine (DA)7
Norepinephrine (NA)6
Serotonin (5-HT)4
Table 2: In Vivo Receptor Downregulation After Chronic Treatment

This table shows the percentage decrease in the number of specific neurotransmitter receptors in rat brains after a two-week treatment with Lu 19-005. This downregulation is an adaptive response to chronically elevated synaptic neurotransmitter levels and is a common feature of antidepressant drugs.

ReceptorBrain Region% Decrease
β-adrenoceptorsCortex20-30%
5-HT₂ receptorsCortex20-30%
D₂ receptorsStriatum20-30%

Experimental Protocols

This section details the methodologies used in the key early studies that characterized the neurochemical and in vivo effects of this compound.

In Vitro Monoamine Reuptake Inhibition Assay

Objective: To determine the potency of indatraline in inhibiting the uptake of dopamine, norepinephrine, and serotonin into rat brain synaptosomes.

Protocol (based on Hyttel and Larsen, 1985): [2]

  • Synaptosome Preparation: Crude synaptosomal fractions were prepared from the corpus striatum (for dopamine uptake), hypothalamus (for norepinephrine uptake), and whole brain minus cerebellum and striatum (for serotonin uptake) of male Wistar rats.

  • Incubation: Synaptosomes were incubated at 37°C in a buffer containing various concentrations of this compound (Lu 19-005) and a radiolabeled neurotransmitter (³H-DA, ³H-NA, or ³H-5-HT).

  • Uptake Measurement: After a short incubation period, the uptake of the radiolabeled neurotransmitter was stopped by rapid filtration. The radioactivity retained by the synaptosomes was measured by liquid scintillation counting.

  • Data Analysis: The concentration of indatraline that inhibited 50% of the specific neurotransmitter uptake (IC₅₀) was calculated.

Start Start Rat_Brain_Dissection Rat Brain Dissection (Striatum, Hypothalamus, etc.) Start->Rat_Brain_Dissection Homogenization Homogenization Rat_Brain_Dissection->Homogenization Centrifugation Centrifugation to isolate synaptosomes Homogenization->Centrifugation Incubation Incubation at 37°C with Lu 19-005 & ³H-Neurotransmitter Centrifugation->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation_Counting Liquid Scintillation Counting Filtration->Scintillation_Counting Data_Analysis IC₅₀ Calculation Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Fig. 2: In Vitro Uptake Assay Workflow.
In Vivo Receptor Binding Studies After Chronic Treatment

Objective: To investigate the adaptive changes in neurotransmitter receptor density in rat brains following prolonged administration of indatraline.

Protocol:

  • Animal Treatment: Male Wistar rats were treated with Lu 19-005 (dose not specified in the abstract) or vehicle for two weeks.

  • Tissue Preparation: At 1, 3, 7, or 10 days after the final dose, rats were sacrificed, and brains were dissected to isolate specific regions (e.g., cortex, striatum).

  • Receptor Binding Assay: Membrane preparations from the brain regions were incubated with specific radioligands for β-adrenoceptors, 5-HT₂ receptors, and D₂ receptors.

  • Data Analysis: The density of receptors (Bmax) was determined by Scatchard analysis of the binding data and compared between the indatraline-treated and vehicle-treated groups.

Start Start Animal_Dosing 2-Week Dosing: Lu 19-005 or Vehicle Start->Animal_Dosing Withdrawal_Period Withdrawal Period (1, 3, 7, or 10 days) Animal_Dosing->Withdrawal_Period Sacrifice_Dissection Sacrifice and Brain Dissection Withdrawal_Period->Sacrifice_Dissection Membrane_Preparation Membrane Preparation Sacrifice_Dissection->Membrane_Preparation Radioligand_Binding Radioligand Binding Assay Membrane_Preparation->Radioligand_Binding Scatchard_Analysis Scatchard Analysis (Bmax) Radioligand_Binding->Scatchard_Analysis Comparison Compare Bmax: Treatment vs. Control Scatchard_Analysis->Comparison End End Comparison->End

Fig. 3: In Vivo Receptor Binding Workflow.

Preclinical Behavioral Studies: A Gap in the Literature

Despite the promising neurochemical profile and in vivo receptor modulation data, a thorough search of the available scientific literature did not yield any specific studies that evaluated the antidepressant-like effects of this compound in established animal models of depression. These models are crucial for demonstrating the behavioral efficacy of potential antidepressants. The commonly used models include:

  • Forced Swim Test (FST): Measures the duration of immobility in rodents when placed in an inescapable cylinder of water. Antidepressants typically reduce immobility time.

  • Learned Helplessness Model: Animals are exposed to inescapable stress, which can lead to a failure to escape a subsequent escapable stressor. Antidepressants can reverse this learned helplessness.

  • Chronic Mild Stress (CMS) Model: Animals are exposed to a series of unpredictable, mild stressors over several weeks, which can induce anhedonia (a core symptom of depression), often measured by a decrease in sucrose preference. Antidepressants can restore sucrose preference.

The absence of published data from these standard behavioral assays represents a significant gap in the early preclinical evaluation of indatraline's antidepressant potential.

Clinical Trials for Depression: No Evidence of Progression

Consistent with the lack of published preclinical behavioral data, there is no evidence in the public domain to suggest that this compound (Lu 19-005) ever advanced to clinical trials for the treatment of major depressive disorder. Searches of clinical trial registries and the broader scientific literature did not reveal any Phase I, II, or III studies investigating the safety or efficacy of indatraline in human subjects for depression.

Discussion and Conclusion

The early research on this compound established its profile as a potent, non-selective inhibitor of dopamine, norepinephrine, and serotonin reuptake. In vitro studies demonstrated its high affinity for all three monoamine transporters. Furthermore, in vivo studies in rats showed that chronic administration of indatraline leads to the downregulation of β-adrenergic, 5-HT₂, and D₂ receptors, a neuroadaptive change consistent with the action of other clinically effective antidepressants.

However, the preclinical development of indatraline as an antidepressant appears to have been incomplete, as evidenced by the lack of published data from behavioral models of depression. While the neurochemical and receptor binding data provided a strong rationale for its potential antidepressant effects, the absence of behavioral efficacy data is a critical missing piece of the puzzle. Consequently, it is not surprising that there is no record of indatraline entering clinical trials for major depressive disorder.

Later research on indatraline has primarily focused on its potential as a treatment for cocaine addiction, leveraging its slower onset and longer duration of action compared to cocaine.[1]

References

In Vitro Characterization of Indatraline Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indatraline hydrochloride, also known as Lu 19-005, is a potent, non-selective monoamine transporter inhibitor.[1][2][3] It is a rigid phenylindan-based amine, chemically identified as (1R,3S)-rel-3-(3,4-Dichlorophenyl)-2,3-dihydro-N-methyl-1H-inden-1-amine hydrochloride. By blocking the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT), Indatraline effectively increases the extracellular concentrations of these key neurotransmitters.[1] This mechanism of action makes it a valuable tool in neuropharmacological research and a compound of interest for its potential therapeutic applications, including as an antidepressant agent.[1]

This technical guide provides a comprehensive overview of the in vitro characterization of this compound, focusing on its pharmacological profile, detailed experimental protocols for its assessment, and its effects on cellular signaling pathways.

Pharmacological Profile

The primary in vitro pharmacological activity of Indatraline is its high-affinity binding to and potent inhibition of the three major monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).

Binding Affinity

Binding affinity is typically determined by radioligand binding assays and is expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. Indatraline demonstrates nanomolar affinity for all three transporters, with a particular potency for SERT.

Table 1: Binding Affinity of this compound for Monoamine Transporters

Target TransporterRadioligandKi (nM)Source
Serotonin Transporter (SERT)[125I]RTI-550.42[1][]
Dopamine Transporter (DAT)[125I]RTI-551.7[1][]
Norepinephrine Transporter (NET)[3H]Nisoxetine5.8[1][]
Functional Activity (Uptake Inhibition)

Functional activity is assessed via neurotransmitter uptake inhibition assays, which measure the concentration of the compound required to inhibit 50% of the uptake activity (IC50). While Indatraline is well-established as a potent uptake inhibitor, its potency is most frequently characterized in the literature by its Ki values. One study identified an IC50 value for Indatraline on [3H]-dopamine uptake in human lymphocytes.

Table 2: Functional Inhibitory Activity of this compound

ActivityCell/Tissue TypeIC50 (nM)Source
Dopamine Uptake InhibitionHuman Lymphocytes3.5[5]
Serotonin Uptake InhibitionSynaptosomesNot available in reviewed literature
Norepinephrine Uptake InhibitionSynaptosomesNot available in reviewed literature
Smooth Muscle Cell ProliferationSmooth Muscle Cells15,000 (15 µM)[3]

Mechanism of Action

Monoamine Transporter Inhibition

Indatraline's primary mechanism of action is competitive, reversible inhibition of DAT, SERT, and NET. By binding to these transporters on presynaptic neurons, it blocks the re-clearance of dopamine, serotonin, and norepinephrine from the synaptic cleft. This leads to an accumulation of the neurotransmitters, enhancing and prolonging their signaling to postsynaptic neurons.

Induction of Autophagy

Beyond its action on monoamine transporters, Indatraline has been shown to induce autophagy, a cellular process for degrading and recycling cellular components.[3] This effect is mediated through the suppression of the mTOR/S6 kinase signaling pathway. Specifically, Indatraline activates AMP-activated protein kinase (AMPK), which in turn inhibits mTOR and its downstream target S6K. This inhibition leads to the initiation of the autophagic process, characterized by the conversion of LC3-I to LC3-II.

Indatraline Indatraline AMPK AMPK Indatraline->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits S6K S6K mTOR->S6K Activates Autophagy Autophagy Induction (LC3-I → LC3-II) mTOR->Autophagy Inhibits S6K->Autophagy Inhibits

Indatraline-induced autophagy signaling pathway.

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This protocol outlines a competitive binding assay to determine the affinity (Ki) of Indatraline for DAT, SERT, and NET using rat brain tissue.

1. Materials:

  • Tissue: Rat striatal membranes (for DAT) or whole brain membranes (for SERT, NET).
  • Radioligands: [125I]RTI-55 (for DAT and SERT), [3H]nisoxetine (for NET).
  • Test Compound: this compound, serially diluted.
  • Non-specific binding control: A high concentration of a known inhibitor (e.g., 10 µM GBR 12909 for DAT, 10 µM fluoxetine for SERT, 10 µM desipramine for NET).
  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
  • Equipment: 96-well plates, filtration apparatus (e.g., Brandel cell harvester), glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter or gamma counter.

2. Procedure:

  • Membrane Preparation: Homogenize appropriate rat brain tissue in ice-cold assay buffer. Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and debris. Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the pellet by resuspension and re-centrifugation. Resuspend the final pellet in fresh assay buffer and determine protein concentration (e.g., via BCA assay).
  • Assay Setup: In a 96-well plate, add assay buffer, radioligand at a concentration near its Kd, and either vehicle, a concentration of Indatraline, or the non-specific binding control.
  • Incubation: Add the prepared membrane homogenate to each well to initiate the binding reaction. Incubate at room temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
  • Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.
  • Washing: Quickly wash the filters with ice-cold assay buffer (e.g., 3 x 5 mL) to remove unbound radioligand.
  • Quantification: Place the filters in scintillation vials with scintillation cocktail (for 3H) or tubes for a gamma counter (for 125I). Count the radioactivity.
  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot specific binding as a function of Indatraline concentration and use non-linear regression to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Inhibition Assay

This protocol describes a method to measure the functional inhibition of monoamine uptake by Indatraline in rat brain synaptosomes.

cluster_0 Preparation cluster_1 Incubation cluster_2 Termination & Analysis Synaptosomes Prepare Synaptosomes (Rat Brain Homogenization & Centrifugation) Mix Incubate Synaptosomes with: 1. Assay Buffer 2. Indatraline (or control) 3. [3H]Neurotransmitter (DA, 5-HT, or NE) Synaptosomes->Mix Filter Rapid Vacuum Filtration (GF/B Filters) Mix->Filter Wash Wash Filters (Ice-cold Buffer) Filter->Wash Count Quantify Radioactivity (Scintillation Counting) Wash->Count Analyze Calculate IC50 Count->Analyze

Workflow for a synaptosomal neurotransmitter uptake assay.

1. Materials:

  • Tissue Preparation: Rat brain synaptosomes prepared from the caudate putamen (for DAT) or whole brain.
  • Radiolabeled Neurotransmitters: [3H]dopamine, [3H]serotonin, or [3H]norepinephrine.
  • Test Compound: this compound, serially diluted.
  • Assay Buffer: Krebs-phosphate buffer (pH 7.4) containing pargyline (to inhibit MAO) and ascorbic acid (as an antioxidant).
  • Selective Blockers (for SERT/NET assays): GBR 12935 (to block DAT) and nomifensine (to block NET) may be needed to ensure uptake is measured only through the desired transporter.
  • Non-specific uptake control: Use 1 µM Indatraline or conduct the assay at 4°C.

2. Procedure:

  • Synaptosome Preparation: Prepare synaptosomes as described in the binding assay protocol. Resuspend the final P2 pellet in the assay buffer.
  • Assay Setup: Pre-warm tubes or a 96-well plate containing assay buffer and the desired concentration of Indatraline (or vehicle) to 37°C.
  • Initiation: Add the synaptosome suspension to each tube/well, followed immediately by the [3H]neurotransmitter to start the uptake reaction.
  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation must be short enough to measure the initial rate of uptake.
  • Termination: Stop the uptake by rapid filtration through GF/B filters, followed by immediate washing with ice-cold buffer.
  • Quantification: Measure the radioactivity trapped on the filters via liquid scintillation counting.
  • Data Analysis: Determine the percent inhibition of uptake at each concentration of Indatraline relative to the vehicle control. Plot the data and perform a non-linear regression analysis to calculate the IC50 value.

Autophagy Detection by LC3 Western Blot

This protocol details the detection of autophagy by monitoring the conversion of LC3-I to its lipidated form, LC3-II, in cell culture.

Treat 1. Treat Cells (e.g., HeLa) with Indatraline or Controls Lyse 2. Lyse Cells (RIPA buffer) Treat->Lyse SDS 3. SDS-PAGE (High-percentage gel, e.g., 15%) Lyse->SDS Transfer 4. Protein Transfer (PVDF Membrane) SDS->Transfer Block 5. Block Membrane (5% Non-fat Milk) Transfer->Block Probe1 6. Incubate with Primary Antibody (anti-LC3) Block->Probe1 Probe2 7. Incubate with Secondary Antibody (HRP-conjugated) Probe1->Probe2 Detect 8. Detect Signal (Chemiluminescence) Probe2->Detect Analyze 9. Analyze Bands (LC3-I vs. LC3-II) Detect->Analyze

Experimental workflow for LC3 Western Blot analysis.

1. Materials:

  • Cell Line: HeLa, Neuro2A, or other suitable cell line.
  • Reagents: this compound, positive control (e.g., Rapamycin), lysosomal inhibitor (e.g., Chloroquine or Bafilomycin A1) to measure autophagic flux.
  • Lysis Buffer: RIPA buffer with protease inhibitors.
  • Antibodies: Primary rabbit anti-LC3 antibody, HRP-conjugated anti-rabbit secondary antibody.
  • SDS-PAGE: High-percentage (e.g., 15% or 4-20% gradient) polyacrylamide gels to resolve the small difference between LC3-I and LC3-II.
  • Membrane: 0.2 µm PVDF membrane.
  • Detection: Chemiluminescence substrate.

2. Procedure:

  • Cell Culture and Treatment: Plate cells and grow to ~70% confluency. Treat cells with vehicle, Indatraline (e.g., 1-10 µM), and/or a positive control for a specified time (e.g., 24 hours). To assess autophagic flux, treat a parallel set of cells with a lysosomal inhibitor for the last few hours of the Indatraline treatment.
  • Cell Lysis: Wash cells with ice-cold PBS and lyse them directly on the plate with lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation. Determine the protein concentration of the supernatant.
  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto a high-percentage SDS-PAGE gel. LC3-I runs at ~16-18 kDa, while the lipidated, faster-migrating LC3-II runs at ~14-16 kDa.
  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.
  • Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
  • Antibody Incubation: Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C. Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Detection: After final washes, apply the chemiluminescent substrate and image the blot using a digital imager.
  • Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II band or an increased LC3-II/LC3-I ratio indicates the induction of autophagy. Comparing samples with and without lysosomal inhibitors allows for the measurement of autophagic flux.

References

Methodological & Application

Application Notes and Protocols: Dosing and Administration of Indatraline Hydrochloride in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the dosing and administration of Indatraline hydrochloride in rat models, based on currently available scientific literature. This document outlines detailed protocols for various administration routes, summarizes key dosing information, and illustrates the compound's relevant signaling pathway.

Quantitative Data Summary

Table 1: Dosing and Administration of this compound in Rats

Route of AdministrationDosage RangeVehicleReported Application
Intraperitoneal (i.p.)0.5 - 3.0 mg/kg0.9% NaClMotor activity studies[1]
Intraperitoneal (i.p.)1.0 - 10 mg/kgNot SpecifiedNeuropathic pain studies
Local Injection (Carotid Artery)2 µM solutionNot SpecifiedRestenosis model

Table 2: Solubility of this compound

SolventMaximum ConcentrationNotes
Water10 mM (3.29 mg/mL)Gentle warming may be required
DMSO100 mM (32.87 mg/mL)---

Table 3: Pharmacokinetic Parameters of this compound in Rats

RouteDose (mg/kg)CmaxTmaxAUCBioavailability (%)
OralData not availableData not availableData not availableData not availableData not available
IntravenousData not availableData not availableData not availableData not availableData not available
IntraperitonealData not availableData not availableData not availableData not availableData not available

Note: Extensive literature searches did not yield specific, publicly available pharmacokinetic parameters (Cmax, Tmax, AUC, bioavailability) for this compound in rats for any route of administration. Researchers are advised to conduct pilot pharmacokinetic studies to determine these parameters for their specific experimental conditions.

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound to rats via oral, intravenous, and intraperitoneal routes. These protocols are based on established animal research guidelines and specific information available for Indatraline.

Preparation of Dosing Solutions

Materials:

  • This compound powder

  • Vehicle (e.g., sterile 0.9% saline, DMSO)

  • Sterile vials

  • Vortex mixer

  • Sonicator (optional)

  • Sterile filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed.

  • Aseptically weigh the this compound powder and transfer it to a sterile vial.

  • Add the vehicle to the vial.

  • Vortex the solution until the powder is completely dissolved. Gentle warming may be necessary for aqueous solutions. For solutions with DMSO, ensure complete dissolution.

  • If necessary, filter the solution through a 0.22 µm sterile filter to ensure sterility, especially for intravenous and intraperitoneal injections.

  • Store the prepared solution appropriately, protected from light, and use within the recommended stability period.

Oral Administration (Oral Gavage)

Materials:

  • Prepared this compound solution

  • Appropriately sized oral gavage needles (flexible or rigid with a ball tip)

  • Syringes

  • Animal scale

Procedure:

  • Weigh the rat to determine the precise volume of the dosing solution to be administered.

  • Select an appropriately sized gavage needle based on the rat's weight.

  • Fill a syringe with the calculated volume of the this compound solution.

  • Gently but firmly restrain the rat.

  • Carefully insert the gavage needle into the rat's mouth, passing it over the tongue towards the esophagus.

  • Advance the needle slowly and smoothly until it reaches the stomach. Do not force the needle.

  • Administer the solution slowly and steadily.

  • Withdraw the needle in a single, smooth motion.

  • Monitor the animal for any signs of distress or adverse reactions.

Intravenous Administration (Tail Vein Injection)

Materials:

  • Prepared sterile this compound solution

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 25-27 gauge)

  • A rat restrainer

  • Heat lamp or warm water bath

  • 70% ethanol or isopropanol wipes

Procedure:

  • Weigh the rat to determine the injection volume.

  • Place the rat in a suitable restrainer, allowing access to the tail.

  • Warm the tail using a heat lamp or by immersing it in warm water (38-40°C) for a few minutes to dilate the lateral tail veins.

  • Wipe the tail with a 70% alcohol wipe to clean the injection site.

  • Load the syringe with the calculated volume of the sterile this compound solution, ensuring there are no air bubbles.

  • Identify one of the lateral tail veins.

  • Insert the needle, bevel up, into the vein at a shallow angle.

  • Confirm proper placement by observing a flash of blood in the needle hub or by gently aspirating.

  • Inject the solution slowly and observe for any signs of extravasation (swelling or leakage at the injection site).

  • Once the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

  • Return the rat to its cage and monitor for any adverse effects.

Intraperitoneal Administration

Materials:

  • Prepared sterile this compound solution

  • Sterile syringes (e.g., 1-3 mL)

  • Sterile needles (e.g., 23-25 gauge)

  • 70% ethanol or isopropanol wipes

Procedure:

  • Weigh the rat to determine the injection volume. One study used a volume of 1.0 mL/kg.[1]

  • Load the syringe with the calculated volume of the sterile this compound solution.

  • Restrain the rat securely, exposing the abdomen.

  • Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.

  • Wipe the injection site with a 70% alcohol wipe.

  • Lift the skin slightly and insert the needle at a 30-45 degree angle.

  • Gently aspirate to ensure that the needle has not entered a blood vessel or internal organ.

  • Inject the solution smoothly.

  • Withdraw the needle and return the rat to its cage.

  • Monitor the animal for any signs of discomfort or adverse reactions.

Signaling Pathway and Experimental Workflow

Indatraline has been shown to induce autophagy by affecting the AMPK/mTOR/S6K signaling axis.[2]

Indatraline_Signaling_Pathway Indatraline Indatraline Monoamine_Transporters Monoamine Transporters (DAT, SERT, NET) Indatraline->Monoamine_Transporters Inhibits AMPK AMPK Indatraline->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits S6K S6K mTOR->S6K Activates Autophagy Autophagy mTOR->Autophagy Inhibits Cell_Proliferation Cell Proliferation S6K->Cell_Proliferation Promotes Autophagy->Cell_Proliferation Inhibits

Caption: Indatraline's signaling pathway in autophagy induction.

This diagram illustrates that Indatraline inhibits monoamine transporters and activates AMPK. Activated AMPK, in turn, inhibits the mTOR signaling pathway. The inhibition of mTOR leads to the induction of autophagy and suppression of cell proliferation, mediated in part through the downstream effector S6K.

References

Application Notes and Protocols for Indatraline Hydrochloride Solution Preparation in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indatraline hydrochloride is a potent, non-selective monoamine transporter inhibitor that blocks the reuptake of serotonin (5-HT), dopamine (DA), and norepinephrine (NE).[1][2] Its activity at the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET) makes it a valuable tool in neuroscience research, particularly in studies related to depression, addiction, and neurodegenerative diseases.[1][2] Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation of stock and working solutions for both in vitro and in vivo research applications.

Data Presentation

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₁₆H₁₅Cl₂N·HCl[1][3][4]
Molecular Weight 328.67 g/mol [1][3][4]
CAS Number 96850-13-4[1][3][4]
Appearance Off-white solid[3][5]
Purity ≥98%[1][4]
Storage (Solid) Desiccate at Room Temperature[1][3][4]

Table 2: Solubility of this compound

SolventMaximum ConcentrationNotesReference
Water 10 mM (3.29 mg/mL)Gentle warming may be required.[1][4]
DMSO 100 mM (32.87 mg/mL)Soluble.[1][4][6]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 5 mg/mL (15.21 mM)Clear solution for in vivo use.[7]
10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 5 mg/mL (15.21 mM)Clear solution for in vivo use.[7]
10% DMSO, 90% Corn Oil ≥ 5 mg/mL (15.21 mM)Clear solution for in vivo use.[7]

Table 3: Storage Conditions for this compound Solutions

Storage TemperatureDurationNotesReference
-20°C 1 monthSealed storage, away from moisture.[7]
-80°C 6 monthsSealed storage, away from moisture. Aliquot to avoid repeated freeze-thaw cycles.[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution for In Vitro Studies

This protocol is suitable for preparing a stock solution for use in cell culture experiments.

Materials:

  • This compound powder

  • Sterile, deionized, or distilled water

  • Sterile conical tubes (15 mL or 50 mL)

  • Calibrated analytical balance

  • Water bath or heating block set to 37°C

  • Sterile filter (0.22 µm) and syringe

Procedure:

  • Calculate the required mass: To prepare 10 mL of a 10 mM stock solution, calculate the mass of this compound needed:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.010 mol/L x 0.010 L x 328.67 g/mol = 0.03287 g (or 32.87 mg)

  • Weigh the compound: Accurately weigh 32.87 mg of this compound powder and transfer it to a 15 mL sterile conical tube.

  • Add solvent: Add 10 mL of sterile water to the conical tube.

  • Dissolve the compound: Vortex the solution briefly. If the compound does not fully dissolve, place the tube in a 37°C water bath for 10-15 minutes and vortex intermittently until the solution is clear.[1][4][8]

  • Sterile filter: To ensure sterility for cell culture applications, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Aliquot and store: Aliquot the stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or -80°C for up to six months.[7]

Protocol 2: Preparation of a 100 mM DMSO Stock Solution

This protocol is for creating a highly concentrated stock solution, which can be diluted further in aqueous buffers or media.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 100 mM stock solution:

    • Mass (mg) = 100 mmol/L x 0.001 L x 328.67 g/mol x 1000 mg/g = 32.87 mg

  • Weigh the compound: Weigh 32.87 mg of this compound and place it in a sterile microcentrifuge tube.

  • Add solvent: Add 1 mL of anhydrous, sterile-filtered DMSO to the tube.

  • Dissolve the compound: Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if necessary.[8]

  • Aliquot and store: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[7] Note that long-term storage of solutions is not generally recommended; they should be used as soon as possible.[3]

Protocol 3: Preparation of an In Vivo Formulation (Example with Saline/DMSO/PEG300/Tween-80)

This protocol provides an example of a vehicle formulation suitable for intraperitoneal (IP) or other systemic administration routes in animal models.[7]

Materials:

  • This compound powder

  • DMSO

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile tubes

Procedure:

  • Prepare a concentrated DMSO stock: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL).

  • Prepare the vehicle: In a sterile tube, prepare the final vehicle by mixing the components in the following ratio:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Prepare the final dosing solution: To achieve a final concentration of 5 mg/mL, add the concentrated DMSO stock to the pre-mixed vehicle. For example, to prepare 1 mL of the final solution:

    • Add 100 µL of the 50 mg/mL indatraline-DMSO stock to 900 µL of the vehicle (containing PEG300, Tween-80, and saline in the correct proportions).

  • Mix thoroughly: Vortex the final solution until it is clear and homogenous. If precipitation occurs, gentle warming and sonication can be used to aid dissolution.[7]

  • Administration: The solution should be prepared fresh before each experiment.

Mandatory Visualizations

Signaling Pathway

Indatraline has been shown to induce autophagy by modulating the AMPK/mTOR/S6K signaling pathway.[9][10] The diagram below illustrates this mechanism.

Indatraline_Signaling_Pathway Indatraline Indatraline Hydrochloride Monoamine_Transporters Monoamine Transporters (SERT, DAT, NET) Indatraline->Monoamine_Transporters Inhibits AMPK AMPK Indatraline->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits S6K S6K mTOR->S6K Activates Autophagy Autophagy Induction mTOR->Autophagy Inhibits S6K->Autophagy Inhibits

Caption: Indatraline's signaling pathway leading to autophagy induction.

Experimental Workflow

The following diagram outlines the general workflow for preparing a stock solution and subsequent working solutions of this compound.

Indatraline_Workflow start Start: Weigh Indatraline HCl Powder add_solvent Add Appropriate Solvent (e.g., Water or DMSO) start->add_solvent dissolve Vortex and/or Gently Warm to Dissolve add_solvent->dissolve stock_solution High Concentration Stock Solution dissolve->stock_solution store Aliquot and Store (-20°C or -80°C) stock_solution->store dilute Prepare Working Solutions by Serial Dilution in Media/Buffer stock_solution->dilute end Use in Experiment (In Vitro / In Vivo) dilute->end

Caption: Workflow for this compound solution preparation.

References

Application Note: Quantification of Indatraline Hydrochloride in Human Plasma using High-Performance Liquid Chromatography (HPLC) with UV Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and reliable method for the quantification of Indatraline hydrochloride in human plasma using reversed-phase high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection. The protocol employs a straightforward protein precipitation method for sample preparation, ensuring efficient removal of plasma proteins and high recovery of the analyte. Chromatographic separation is achieved on a C18 column with an isocratic mobile phase, providing good resolution and peak shape. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Indatraline.

Introduction

Indatraline is a potent monoamine uptake inhibitor that blocks the transporters for serotonin (SERT), dopamine (DAT), and noradrenaline (NET). Its pharmacological profile has made it a subject of interest in neuroscience research. To support preclinical and clinical development, a reliable and validated analytical method for the quantification of Indatraline in biological matrices such as plasma is essential. This document provides a detailed protocol for the determination of this compound in human plasma using HPLC-UV. The method is designed to be simple, accurate, and precise, making it accessible for most analytical laboratories.

Experimental

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Internal Standard (IS): Sertraline hydrochloride or a similar structurally related compound.

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Potassium phosphate monobasic (KH₂PO₄)

  • Orthophosphoric acid (H₃PO₄)

  • Ultrapure water

  • Drug-free human plasma (with EDTA as anticoagulant)

Equipment
  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Pipettes and tips

  • Volumetric flasks and other standard laboratory glassware

  • Syringe filters (0.45 µm)

Preparation of Solutions
  • Mobile Phase: Prepare a solution of 25 mM potassium phosphate monobasic in water. Adjust the pH to 3.0 with orthophosphoric acid. The mobile phase consists of a mixture of this phosphate buffer and acetonitrile (e.g., 50:50, v/v). The final composition should be optimized to achieve the desired retention time and peak shape. Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a 50:50 mixture of methanol and water to obtain concentrations ranging from 10 ng/mL to 2000 ng/mL.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the internal standard in 10 mL of methanol.

  • Internal Standard (IS) Working Solution (1 µg/mL): Dilute the IS stock solution with a 50:50 mixture of methanol and water.

Protocols

Sample Preparation (Protein Precipitation)
  • Pipette 200 µL of plasma sample (blank, calibration standard, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (1 µg/mL) and vortex briefly.

  • Add 600 µL of ice-cold acetonitrile to precipitate the plasma proteins.[1][2][3]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

HPLC-UV Operating Conditions

The following are representative chromatographic conditions and should be optimized for the specific instrument and column used.

ParameterValue
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 25 mM KH₂PO₄ buffer (pH 3.0) (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
UV Detection 275 nm
Run Time Approximately 10 minutes

Method Validation (Representative Data)

The analytical method should be validated according to international guidelines (e.g., ICH, FDA) to ensure its suitability for the intended purpose. The following tables summarize representative data for key validation parameters.

Linearity and Range

The linearity of the method was assessed by analyzing calibration standards at eight different concentrations. The calibration curve was constructed by plotting the peak area ratio of Indatraline to the internal standard against the nominal concentration.

ParameterResult
Linearity Range 10 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998
Calibration Curve Equation y = mx + c
Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) on the same day (n=6) and on three different days.

QC Concentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%Bias)Inter-day Precision (%RSD)Inter-day Accuracy (%Bias)
Low (30) < 5%± 5%< 6%± 6%
Medium (300) < 4%± 4%< 5%± 5%
High (800) < 3%± 3%< 4%± 4%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatograms.

ParameterValue
LOD 3 ng/mL (S/N ≥ 3)
LOQ 10 ng/mL (S/N ≥ 10)
Recovery

The extraction recovery of Indatraline from plasma was determined by comparing the peak areas of extracted QC samples with those of unextracted standards at the same concentration.

QC Concentration (ng/mL)Mean Recovery (%)
Low (30) > 85%
Medium (300) > 88%
High (800) > 90%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis plasma Plasma Sample (200 µL) add_is Add Internal Standard (20 µL) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile (600 µL) vortex1->add_acn vortex2 Vortex Vigorously add_acn->vortex2 centrifuge Centrifuge (10,000 x g, 10 min) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute hplc_vial Transfer to HPLC Vial reconstitute->hplc_vial hplc_injection Inject into HPLC (20 µL) hplc_vial->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (275 nm) separation->detection data_acquisition Data Acquisition & Processing detection->data_acquisition

Caption: Experimental workflow for the quantification of Indatraline in plasma.

Logical Relationships in the HPLC Method

logical_relationships cluster_input Inputs cluster_process Process cluster_output Outputs plasma_sample Plasma Sample (with Indatraline) extraction Protein Precipitation & Extraction plasma_sample->extraction reagents Reagents (Acetonitrile, Buffers) reagents->extraction standards Indatraline & IS Standards chromatography HPLC Separation standards->chromatography extraction->chromatography detection UV Detection chromatography->detection chromatogram Chromatogram (Peak Areas) detection->chromatogram concentration Indatraline Concentration chromatogram->concentration

Caption: Key logical relationships in the HPLC method for Indatraline analysis.

Conclusion

The HPLC-UV method described in this application note provides a reliable and efficient means for the quantification of this compound in human plasma. The simple protein precipitation sample preparation procedure offers high recovery and minimizes matrix effects. The method is sensitive, linear, accurate, and precise over a clinically relevant concentration range. This makes it a valuable tool for researchers, scientists, and drug development professionals involved in the study of Indatraline.

References

Application Notes and Protocols: Indatraline Hydrochloride for Neurochemical Profiling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Indatraline hydrochloride (also known as Lu 19-005) is a potent, non-selective monoamine transporter inhibitor.[1] It effectively blocks the reuptake of serotonin (5-HT), dopamine (DA), and norepinephrine (NE) by binding to their respective transporters: SERT, DAT, and NET.[2] Due to its action as a triple reuptake inhibitor with a slow onset and long duration of action compared to substances like cocaine, indatraline is a valuable pharmacological tool for neurochemical profiling.[1][3][4] It is frequently used in preclinical research to study the roles of monoamine systems in various neurological and psychiatric conditions, including depression and substance use disorders.[3][5] Recent studies have also uncovered its role in inducing autophagy through the mTOR signaling pathway, suggesting its potential in research beyond monoamine transport.[6]

These application notes provide an overview of this compound's properties and detailed protocols for its use in key neurochemical profiling experiments.

Physicochemical Properties and Solubility

A clear understanding of this compound's physical and chemical characteristics is essential for accurate and reproducible experimental design.

PropertyValueReference
Chemical Name (1R,3S)-rel-3-(3,4-Dichlorophenyl)-2,3-dihydro-N-methyl-1H-inden-1-amine hydrochloride[2]
Alternative Names Lu 19-005[1]
Molecular Weight 328.67 g/mol [2]
Formula C₁₆H₁₅Cl₂N·HCl[2]
CAS Number 96850-13-4[2]
Purity ≥98% (by HPLC)[2]
Appearance White to off-white solidN/A
Storage Desiccate at room temperature[2]
Solubility Soluble to 10 mM in water (with gentle warming) and to 100 mM in DMSO.[2]

Mechanism of Action: Monoamine Transporter Inhibition

Indatraline exerts its primary effect by inhibiting the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft back into the presynaptic neuron. This action increases the concentration and prolongs the activity of these neurotransmitters in the synapse.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Indatraline Indatraline Hydrochloride DAT Dopamine Transporter (DAT) Indatraline->DAT Inhibits SERT Serotonin Transporter (SERT) Indatraline->SERT Inhibits NET Norepinephrine Transporter (NET) Indatraline->NET Inhibits DA Dopamine DA->DAT Reuptake Receptors Postsynaptic Receptors DA->Receptors Binding HT Serotonin (5-HT) HT->SERT Reuptake HT->Receptors Binding NE Norepinephrine NE->NET Reuptake NE->Receptors Binding

Caption: Indatraline blocks DAT, SERT, and NET, increasing synaptic neurotransmitter levels.

Application 1: In Vitro Neurotransmitter Transporter Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a compound for its target receptors or transporters. Indatraline's high affinity for all three monoamine transporters can be quantified using this method.

Quantitative Data: Binding Affinities (Kᵢ)

The inhibitory constant (Kᵢ) represents the concentration of a ligand that will bind to half the available binding sites at equilibrium. Lower Kᵢ values indicate higher binding affinity.

CompoundDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)Reference
Indatraline 1.7 0.42 5.8 [2]
4-Methoxy Indatraline (13a)1.76327[7]
5-Methoxy Indatraline (13b)9.46.576.5[7]
6-Methoxy Indatraline (13c)11.61.115[7]
(-)-HY038 (hydroxy-analog)3.2-20[8]
(+)-HY038 (hydroxy-analog)32-159[8]
Experimental Protocol: Radioligand Binding Assay

This protocol is a representative method for determining the Kᵢ of indatraline for DAT, SERT, and NET using rat brain tissue. The method is based on competitive displacement of a specific radioligand.[7]

1. Materials and Reagents:

  • This compound stock solution (e.g., 1 mM in DMSO).

  • Radioligands: [¹²⁵I]RTI-55 (for DAT and SERT), [³H]nisoxetine (for NET).[7]

  • Non-specific binding agents: Benztropine (for DAT), Citalopram (for SERT), Desipramine (for NET).

  • Tissue source: Rat striatum (for DAT), frontal cortex (for SERT), or hippocampus (for NET).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Scintillation fluid and vials.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration manifold and vacuum pump.

  • Scintillation counter.

2. Membrane Preparation:

  • Dissect the desired brain region on ice.

  • Homogenize the tissue in ice-cold assay buffer using a Polytron homogenizer.

  • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

  • Discard the supernatant, resuspend the pellet in fresh buffer, and centrifuge again.

  • Resuspend the final pellet in assay buffer to a final protein concentration of 100-200 µg/mL (determined by Bradford or BCA assay).

3. Binding Assay:

  • Set up assay tubes in triplicate for total binding, non-specific binding, and competitor (Indatraline) concentrations.

  • Add assay buffer to each tube.

  • For competitor tubes, add varying concentrations of indatraline (e.g., 10⁻¹¹ to 10⁻⁵ M).

  • For non-specific binding tubes, add a high concentration of the appropriate non-specific agent (e.g., 10 µM benztropine for DAT).

  • Add the radioligand to all tubes at a concentration near its Kₔ (e.g., ~50 pM for [¹²⁵I]RTI-55).

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate for 60-90 minutes at room temperature.

4. Separation and Counting:

  • Rapidly terminate the reaction by vacuum filtration through glass fiber filters.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and vortex.

  • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

5. Data Analysis:

  • Calculate specific binding by subtracting non-specific CPM from total CPM.

  • Plot the percentage of specific binding against the log concentration of indatraline.

  • Use non-linear regression (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value.

  • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.

A 1. Tissue Homogenization (e.g., Rat Striatum) B 2. Centrifugation & Membrane Isolation A->B C 3. Assay Setup (Total, Non-specific, Competitor) B->C D 4. Add Radioligand (e.g., [¹²⁵I]RTI-55) C->D E 5. Add Membrane Prep & Incubate D->E F 6. Rapid Vacuum Filtration (Separate Bound/Free) E->F G 7. Scintillation Counting (Measure Radioactivity) F->G H 8. Data Analysis (Calculate IC₅₀ and Kᵢ) G->H

Caption: Workflow for a competitive radioligand binding assay to determine Kᵢ values.

Application 2: In Vivo Microdialysis

In vivo microdialysis is a powerful technique for measuring the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals.[9] Administering indatraline allows researchers to observe its direct impact on synaptic concentrations of DA, 5-HT, and NE in real-time.

Experimental Protocol: Microdialysis in Rats

This protocol describes the measurement of extracellular dopamine in the nucleus accumbens of a rat following systemic administration of indatraline.

1. Materials and Reagents:

  • This compound dissolved in sterile saline or vehicle.

  • Stereotaxic apparatus for surgery.

  • Microdialysis probes (e.g., CMA 12) with appropriate membrane length and cutoff.

  • Microinfusion pump and liquid switch.

  • Fraction collector (refrigerated).

  • Artificial cerebrospinal fluid (aCSF), filtered and degassed (e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgCl₂, pH 7.4).

  • HPLC system with electrochemical detection (HPLC-ED) for monoamine analysis.

2. Surgical Procedure:

  • Anesthetize the rat (e.g., with isoflurane) and place it in the stereotaxic frame.

  • Surgically expose the skull and drill a small hole over the target brain region (e.g., nucleus accumbens).

  • Slowly lower a guide cannula to the correct stereotaxic coordinates.

  • Secure the cannula to the skull with dental cement and anchor screws.

  • Allow the animal to recover for 5-7 days post-surgery.

3. Microdialysis Experiment:

  • On the day of the experiment, place the rat in a testing chamber that allows free movement.

  • Gently insert the microdialysis probe through the guide cannula into the target brain region.

  • Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector.

  • Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).[10]

  • Allow a 90-120 minute equilibration period.

  • Collect baseline samples every 20 minutes for at least one hour to ensure stable neurotransmitter levels.

  • Administer this compound (e.g., 0.1 - 1.0 mg/kg, intraperitoneally).[3]

  • Continue collecting dialysate samples every 20 minutes for 2-3 hours post-injection.

4. Sample Analysis:

  • Immediately analyze samples or store them at -80°C.

  • Inject a fixed volume of each dialysate sample into the HPLC-ED system.

  • Separate monoamines using a reverse-phase column.

  • Quantify the concentration of dopamine, serotonin, and norepinephrine based on the peak height or area compared to known standards.

5. Data Analysis:

  • Calculate the average baseline concentration for each neurotransmitter.

  • Express the post-injection data as a percentage change from the baseline average.

  • Plot the percent change from baseline over time to visualize the neurochemical response to indatraline.

A 1. Stereotaxic Surgery (Implant Guide Cannula) B 2. Post-Op Recovery (5-7 Days) A->B C 3. Probe Insertion & Connection to Pump B->C D 4. Baseline Sample Collection (Perfusion with aCSF) C->D E 5. Systemic Administration of Indatraline HCl D->E F 6. Post-Injection Sample Collection E->F G 7. HPLC-ED Analysis (Quantify Neurotransmitters) F->G H 8. Data Normalization (% Change from Baseline) G->H

Caption: Workflow for an in vivo microdialysis experiment with indatraline.

Application 3: Behavioral Pharmacology Studies

Indatraline is used in behavioral models to investigate the functional consequences of monoamine reuptake inhibition. Its cocaine-like discriminative effects and its ability to reduce cocaine self-administration make it a key tool in addiction research.[3][4]

Summary of Behavioral Findings
Study TypeAnimal ModelIndatraline DosingKey FindingsReference
Cocaine Discrimination Rhesus Monkeys0.1 - 1.0 mg/kgDose-dependently substituted for cocaine, with effects lasting up to 24 hours.[3]
Cocaine Self-Administration Rhesus Monkeys0.1 - 0.56 mg/kg/day (7 days)Dose-dependently decreased cocaine self-administration. The highest dose nearly eliminated it.[3]
Side Effects Rhesus Monkeys>0.1 mg/kg/dayDecreased food-maintained responding, produced behavioral stereotypies.[3]
Reinstatement of Cocaine-Seeking Rats0.03 - 1.00 mg/kgReinstated extinguished cocaine-taking behavior, but was less efficacious than selective DAT inhibitors.[11]
Experimental Protocol: Cocaine Self-Administration in Rhesus Monkeys

This protocol is a condensed representation of methods used to assess how a treatment medication like indatraline affects cocaine-taking behavior.[3]

1. Animal Training:

  • Train food-restricted monkeys to press a lever for food pellets on a fixed-ratio (FR) schedule.

  • Surgically implant an intravenous catheter.

  • Train monkeys to self-administer cocaine (e.g., 0.032 mg/kg/injection) on an FR schedule during daily sessions. Sessions alternate between food and cocaine availability.

2. Experimental Procedure (Indatraline Treatment):

  • Establish a stable baseline of cocaine self-administration over several days.

  • Begin a 7-day treatment period with daily intramuscular injections of this compound (e.g., 0.1 mg/kg/day) or vehicle.

  • Continue the daily cocaine self-administration sessions throughout the treatment period.

  • Record the number of cocaine injections self-administered each day.

  • Monitor for side effects by measuring food-maintained responding on alternating days, body weight, and general behavior.

3. Data Analysis:

  • Compare the average number of cocaine injections during the indatraline treatment period to the baseline period.

  • Use statistical analysis (e.g., ANOVA) to determine if the reduction in cocaine self-administration is significant.

  • Plot the cocaine dose-effect curve (if tested) before and during indatraline treatment to see if the curve is shifted.

A 1. Operant Training (Lever press for food/cocaine) B 2. Establish Stable Baseline of Cocaine Self-Administration A->B C 3. Initiate Daily Treatment (Indatraline or Vehicle) B->C D 4. Daily Behavioral Sessions (Cocaine & Food Availability) C->D E 5. Record Responses (Injections, Food Pellets) D->E F 6. Monitor Side Effects (Weight, Behavior) D->F G 7. Statistical Analysis (Compare Treatment vs. Baseline) E->G F->G

Caption: Workflow for a cocaine self-administration study with indatraline treatment.

Application 4: Cellular Signaling Pathway Analysis

Beyond its canonical role, indatraline has been shown to induce autophagy, a cellular recycling process. It achieves this by modulating the AMPK/mTOR/S6K signaling pathway, which is a central regulator of cell growth and metabolism.[6]

Signaling Pathway: Indatraline-Induced Autophagy

Indatraline activates AMP-activated protein kinase (AMPK), which in turn inhibits the mammalian target of rapamycin (mTOR) complex 1 (mTORC1). Inhibition of mTORC1 de-represses the ULK1 complex, initiating the formation of the autophagosome. A key marker of this process is the conversion of the protein LC3-I to its lipidated form, LC3-II.

Ind Indatraline AMPK AMPK Ind->AMPK Activates mTOR mTOR/S6K Signaling AMPK->mTOR Inhibits Auto Autophagy mTOR->Auto Inhibits LC3 LC3-I to LC3-II Conversion Auto->LC3 Leads to

Caption: Indatraline induces autophagy by activating AMPK and inhibiting mTOR signaling.[6]

Experimental Protocol: Western Blot for LC3 Conversion

This protocol allows for the detection of autophagy by measuring the increase in the LC3-II/LC3-I ratio in cell culture.

1. Materials and Reagents:

  • HeLa cells or other suitable cell line.[5]

  • This compound stock solution.

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: Rabbit anti-LC3, Mouse anti-β-actin (loading control).

  • Secondary antibodies: HRP-conjugated anti-rabbit, HRP-conjugated anti-mouse.

  • Enhanced chemiluminescence (ECL) substrate.

2. Cell Culture and Treatment:

  • Culture HeLa cells to ~70% confluency.

  • Treat cells with varying concentrations of indatraline (e.g., 0-5 µM) for 24 hours.[5] A positive control (e.g., rapamycin) and vehicle control (DMSO) should be included.

3. Protein Extraction:

  • Wash cells with ice-cold PBS.

  • Lyse cells directly on the plate with ice-cold lysis buffer.

  • Scrape cells and collect the lysate. Centrifuge at 14,000 x g for 15 min at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

4. Western Blotting:

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE. LC3-I migrates at ~16 kDa and LC3-II at ~14 kDa.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with primary anti-LC3 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour.

  • Wash again and apply ECL substrate.

  • Image the blot using a chemiluminescence detection system.

  • Strip the membrane and re-probe with β-actin antibody as a loading control.

5. Data Analysis:

  • Perform densitometry on the bands corresponding to LC3-I and LC3-II.

  • Calculate the LC3-II/LC3-I ratio for each sample.

  • Normalize the ratio to the loading control (β-actin).

  • Compare the ratios across different treatment conditions to quantify the induction of autophagy.

References

Application of Indatraline Hydrochloride in Restenosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indatraline hydrochloride is a non-selective monoamine transporter inhibitor that has been investigated for its potential therapeutic applications beyond its antidepressant properties.[1] Recent research has highlighted its efficacy in inhibiting the pathological processes underlying restenosis, the re-narrowing of a blood vessel following angioplasty or stenting.[1] Restenosis is primarily driven by the excessive proliferation and migration of vascular smooth muscle cells (VSMCs), leading to the formation of a neointima.[2]

This document provides detailed application notes and protocols for the use of this compound in restenosis research. It is important to note that while the core request focused on the ERK1/2 and STAT3 signaling pathways, current scientific literature indicates that this compound exerts its anti-restenotic effects primarily through the induction of autophagy via the suppression of the mTOR/S6 kinase signaling pathway.[1] This document will therefore focus on this evidence-based mechanism. A general overview of the well-established roles of ERK1/2 and STAT3 in restenosis is provided for contextual understanding.

Mechanism of Action in Restenosis

This compound has been shown to inhibit the proliferation of vascular smooth muscle cells (VSMCs), a key event in the development of restenosis.[1] The primary mechanism is the induction of autophagy, a cellular process of degradation and recycling of cellular components, through the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (mTOR)/S6 kinase (S6K) signaling pathway.[1] This action inhibits protein synthesis and cell growth, thereby limiting neointimal formation.[1] Studies have shown that Indatraline's effect is independent of the PI3K/AKT/ERK signaling pathway.[1]

Indatraline Indatraline Hydrochloride AMPK AMPK (Activation) Indatraline->AMPK mTOR mTOR/S6K (Inhibition) AMPK->mTOR Inhibits Autophagy Autophagy (Induction) mTOR->Autophagy Inhibits VSMC_Proliferation VSMC Proliferation (Inhibition) Autophagy->VSMC_Proliferation Leads to Restenosis Restenosis (Inhibition) VSMC_Proliferation->Restenosis

Indatraline's signaling pathway in restenosis.

Application Notes

Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation

This compound effectively inhibits the proliferation of VSMCs in a dose-dependent manner. This is a crucial effect as VSMC proliferation is a central event in neointima formation and subsequent restenosis.

Induction of Autophagy

A key application of this compound in this research area is its ability to induce autophagy in VSMCs. This can be monitored through the conversion of LC3-I to LC3-II, the formation of autophagosomes, and autophagic flux assays. The induction of autophagy by Indatraline has been shown to be a primary driver of its anti-proliferative effects.[1]

In Vivo Efficacy in Animal Models of Restenosis

This compound has demonstrated efficacy in reducing neointimal hyperplasia in a rat carotid artery balloon injury model, a standard preclinical model for restenosis.[1] This makes it a valuable tool for in vivo studies aimed at preventing or treating restenosis.

Quantitative Data Summary

ParameterCell TypeValueReference
IC50 for Cell Proliferation Smooth Muscle Cells15 µM[3]
Neointimal Accumulation Inhibition Rat Carotid ArterySignificant inhibition at 2 µM[3]

Experimental Protocols

Vascular Smooth Muscle Cell (VSMC) Culture
  • Cell Source: Human Aortic Smooth Muscle Cells (HAoSMCs) or rat aortic smooth muscle cells.

  • Culture Medium: SMC growth medium supplemented with 5% fetal bovine serum, 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: Passage cells upon reaching 80-90% confluency using trypsin-EDTA.

MTT Assay for Cell Proliferation

This protocol is used to assess the effect of this compound on VSMC viability and proliferation.

  • Cell Seeding: Seed VSMCs in a 96-well plate at a density of 5 x 10³ cells/well and allow to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0-50 µM) or vehicle control (DMSO).

  • Incubation: Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

start Start seed_cells Seed VSMCs in 96-well plate start->seed_cells treatment Treat with Indatraline Hydrochloride seed_cells->treatment incubation Incubate (24-72h) treatment->incubation add_mtt Add MTT reagent incubation->add_mtt incubation_mtt Incubate (4h) add_mtt->incubation_mtt solubilize Solubilize formazan incubation_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance end End read_absorbance->end

Workflow for the MTT cell proliferation assay.
Wound Healing (Scratch) Assay for Cell Migration

This assay is used to evaluate the effect of this compound on VSMC migration.

  • Cell Seeding: Seed VSMCs in a 6-well plate and grow to 90-100% confluency.

  • Scratch: Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Wash with PBS to remove detached cells.

  • Treatment: Add fresh serum-free or low-serum medium containing this compound or vehicle control.

  • Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours) using a microscope.

  • Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Western Blotting for Signaling Proteins

This protocol is used to detect changes in the expression and phosphorylation of key proteins in the AMPK/mTOR pathway.

  • Cell Lysis: Treat VSMCs with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AMPK, AMPK, p-mTOR, mTOR, LC3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Rat Carotid Artery Balloon Injury Model

This in vivo model is used to assess the efficacy of this compound in preventing neointimal formation.

  • Anesthesia: Anesthetize male Sprague-Dawley rats.

  • Surgical Procedure: Expose the left common carotid artery. Introduce a 2F balloon catheter and inflate it to induce endothelial denudation and vessel injury.

  • Drug Administration: Administer this compound (e.g., via intraperitoneal injection or local delivery) according to the experimental design.

  • Tissue Harvesting: After a set period (e.g., 14 or 28 days), euthanize the animals and perfuse-fix the carotid arteries.

  • Histological Analysis: Embed the arteries in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Masson's trichrome to visualize the neointima, media, and lumen.

  • Morphometric Analysis: Quantify the neointimal area and the intima-to-media ratio using image analysis software.

General Role of ERK1/2 and STAT3 Signaling in Restenosis

While this compound does not appear to directly modulate the ERK1/2 and STAT3 pathways in the context of restenosis, these pathways are indeed critical regulators of VSMC function and are valid targets for other potential anti-restenotic therapies.

  • ERK1/2 (Extracellular signal-regulated kinases 1/2): This pathway is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[4] It is activated by various growth factors and mechanical stimuli associated with vascular injury.[5] Activated ERK1/2 promotes VSMC proliferation and migration, contributing significantly to neointimal formation.[4][6]

  • STAT3 (Signal transducer and activator of transcription 3): STAT3 is a transcription factor that is activated in response to cytokines and growth factors.[2] In the context of vascular injury, STAT3 activation in VSMCs promotes the expression of genes involved in cell proliferation and survival, thereby contributing to the development of restenosis.[2] Inhibition of STAT3 signaling has been shown to prevent VSMC proliferation and neointima formation.[2]

cluster_Outcome Pathophysiological Outcome Stimuli Growth Factors & Mechanical Stress ERK ERK1/2 (Activation) Stimuli->ERK STAT3 STAT3 (Activation) Stimuli->STAT3 Proliferation VSMC Proliferation ERK->Proliferation Migration VSMC Migration ERK->Migration STAT3->Proliferation Restenosis Restenosis Proliferation->Restenosis Migration->Restenosis

General role of ERK1/2 and STAT3 in restenosis.

Conclusion

This compound presents a promising avenue for restenosis research, primarily through its unique mechanism of inducing autophagy via the AMPK/mTOR/S6K signaling pathway to inhibit VSMC proliferation. The provided protocols offer a framework for investigating its therapeutic potential. While the ERK1/2 and STAT3 pathways are crucial in the broader context of restenosis, current evidence does not support their direct involvement in the action of this compound. Future research may explore potential crosstalk between these pathways or investigate combinatorial therapies targeting multiple signaling cascades for a more effective prevention of restenosis.

References

Application Notes and Protocols for Measuring Indatraline Hydrochloride Activity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indatraline hydrochloride is a potent, non-selective monoamine transporter inhibitor that blocks the reuptake of dopamine (DA), serotonin (5-HT), and norepinephrine (NE) by binding to their respective transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[1][2][3][4] Its activity as a triple reuptake inhibitor makes it a valuable tool for research in neuropsychiatric disorders and substance abuse.[4][5] These application notes provide detailed protocols for in vitro assays to quantify the inhibitory activity of this compound on DAT, SERT, and NET.

Mechanism of Action: Monoamine Reuptake Inhibition

This compound exerts its effects by binding to the substrate-binding site of monoamine transporters. This competitive inhibition prevents the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft back into the presynaptic neuron. The prolonged presence of these neurotransmitters in the synapse enhances neurotransmission.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine, Serotonin, Norepinephrine) Release Release SynapticCleft Increased Neurotransmitter Concentration Release->SynapticCleft Neurotransmitter Release Transporter Monoamine Transporter (DAT, SERT, NET) Receptor Postsynaptic Receptors SynapticCleft->Receptor Binding Transporter->SynapticCleft Reuptake Reuptake Reuptake Indatraline Indatraline Hydrochloride Indatraline->Transporter Inhibition Signal Signal Transduction Receptor->Signal cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis A Prepare cell membranes (e.g., from HEK293 cells expressing DAT, SERT, or NET) D Incubate membranes, Indatraline HCl, and radioligand in assay buffer A->D B Prepare serial dilutions of This compound B->D C Prepare radioligand solution (e.g., [3H]WIN 35,428 for DAT, [3H]Citalopram for SERT, [3H]Nisoxetine for NET) C->D E Separate bound from free radioligand via rapid filtration D->E F Quantify bound radioactivity using liquid scintillation counting E->F G Plot % inhibition vs. log[Indatraline HCl] F->G H Calculate IC50 and Ki values G->H cluster_prep Preparation cluster_incubation Incubation & Uptake cluster_termination Termination & Quantification cluster_analysis Data Analysis A Culture cells expressing DAT, SERT, or NET in a 96-well plate D Pre-incubate cells with Indatraline HCl or vehicle A->D B Prepare serial dilutions of This compound B->D C Prepare labeled substrate solution (e.g., [3H]Dopamine, [3H]Serotonin, or a fluorescent analog) E Add labeled substrate to initiate uptake C->E D->E F Incubate for a defined time (e.g., 1-10 minutes) E->F G Terminate uptake by rapid washing with ice-cold buffer F->G H Lyse cells and measure intracellular radioactivity or fluorescence G->H I Plot % uptake inhibition vs. log[Indatraline HCl] H->I J Calculate IC50 value I->J

References

Troubleshooting & Optimization

Indatraline Hydrochloride Solubility: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of indatraline hydrochloride in physiological buffers. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to facilitate successful experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

A1: The aqueous solubility of this compound can vary depending on the specific conditions. Published data indicates a solubility of up to 10 mM in water with gentle warming, which is approximately 3.29 mg/mL.[1][2] However, it is important to note that some sources report conflicting information, with one suggesting it is insoluble in water. Therefore, experimental determination of solubility in your specific buffer system is highly recommended.

Q2: In which organic solvents is this compound more soluble?

A2: this compound exhibits significantly higher solubility in dimethyl sulfoxide (DMSO), with reported values of up to 100 mM.[1][2][3]

Q3: How does pH influence the solubility of this compound?

A3: As a hydrochloride salt of a secondary amine, the solubility of this compound is expected to be pH-dependent. In acidic to neutral pH, the amine group will be protonated, favoring solubility in aqueous media. As the pH becomes more alkaline, the compound will deprotonate to its free base form, which is likely to be less soluble.

Q4: Can I expect precipitation when diluting a DMSO stock solution of this compound into a physiological buffer like PBS?

A4: Yes, precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue, particularly for compounds with limited aqueous solubility. This occurs because the compound, which is highly soluble in the organic solvent, is suddenly introduced into a less favorable aqueous environment. To mitigate this, it is advisable to use the lowest possible concentration of the DMSO stock and to add it to the buffer with vigorous stirring.

Solubility Data

The following table summarizes the available solubility data for this compound. It is important to note the variability in the reported aqueous solubility, underscoring the need for experimental verification in the specific buffer and conditions of your experiment.

SolventConcentration (mM)Concentration (mg/mL)Notes
Water103.29With gentle warming.[1][2]
DMSO10032.87-
Saline≥ 15.21≥ 5Clear solution.[4]

Experimental Protocols

Protocol: Determination of Thermodynamic Solubility of this compound using the Shake-Flask Method

This protocol outlines the determination of the equilibrium solubility of this compound in a physiological buffer (e.g., Phosphate-Buffered Saline, pH 7.4) at a specific temperature (e.g., 37°C).

Materials:

  • This compound powder

  • Physiological buffer of choice (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound powder to a glass vial. The excess solid should be visually apparent.

    • Add a known volume of the physiological buffer to the vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 37°C).

    • Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to prevent artificially high solubility readings.

  • Quantification:

    • Dilute the filtered solution with the physiological buffer as necessary to fall within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.

    • Prepare a standard curve of this compound of known concentrations in the same physiological buffer to accurately determine the concentration of the unknown samples.

  • Data Analysis:

    • Calculate the concentration of this compound in the original filtered supernatant, taking into account the dilution factor.

    • The resulting concentration represents the thermodynamic solubility of this compound in the tested physiological buffer under the specified conditions.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation upon dilution of DMSO stock in buffer. The aqueous solubility of the compound is exceeded. The concentration of DMSO in the final solution is too high.- Use a more dilute DMSO stock solution. - Add the DMSO stock to the buffer slowly while vortexing or stirring vigorously. - Warm the buffer slightly (if the compound's stability allows). - Consider using a co-solvent if compatible with the experimental system.
Inconsistent solubility results between experiments. - Equilibrium was not reached during the shake-flask method. - Temperature fluctuations. - Inaccurate pH of the buffer. - Incomplete removal of undissolved solid before analysis.- Increase the equilibration time (e.g., to 72 hours) and test at multiple time points to confirm equilibrium. - Ensure precise temperature control throughout the experiment. - Verify the pH of the buffer before and after the experiment. - Ensure proper filtration or centrifugation to remove all solid particles.
Low solubility in a neutral or slightly alkaline buffer. This compound is the salt of a weak base and its free base form, which is less soluble, predominates at higher pH values.- If the experimental design allows, consider using a buffer with a slightly acidic pH to maintain the protonated, more soluble form of the compound.
Common Ion Effect. The physiological buffer contains chloride ions, which can potentially decrease the solubility of a hydrochloride salt due to the common ion effect.- While typically a minor effect in standard physiological buffers, if very high concentrations of the drug are required, consider using a non-chloride containing buffer if the experimental conditions permit.

Visualizations

Indatraline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Presynaptic Neuronal Membrane cluster_intracellular Presynaptic Neuron Indatraline Indatraline HCl SERT SERT Indatraline->SERT Inhibits DAT DAT Indatraline->DAT Inhibits NET NET Indatraline->NET Inhibits Serotonin Serotonin (5-HT) Serotonin->SERT Uptake Dopamine Dopamine (DA) Dopamine->DAT Uptake Norepinephrine Norepinephrine (NE) Norepinephrine->NET Uptake Reuptake Reuptake Blocked

Caption: Mechanism of action of this compound.

Solubility_Workflow start Start: Need to Dissolve Indatraline HCl in Physiological Buffer prepare_stock Prepare High-Concentration Stock in DMSO (e.g., 100 mM) start->prepare_stock prepare_buffer Prepare Physiological Buffer (e.g., PBS, pH 7.4) start->prepare_buffer thermo_sol For Quantitative Data: Perform Thermodynamic Solubility Assay (Shake-Flask Method) start->thermo_sol Need quantitative data dilute Dilute DMSO Stock into Physiological Buffer with Vigorous Stirring prepare_stock->dilute prepare_buffer->dilute check_solubility Visually Inspect for Precipitation dilute->check_solubility success Solution is Clear: Proceed with Experiment check_solubility->success No troubleshoot Precipitation Occurs: Troubleshoot check_solubility->troubleshoot Yes troubleshoot_options Troubleshooting Steps: - Lower stock concentration - Warm buffer - Use co-solvent troubleshoot->troubleshoot_options troubleshoot_options->dilute

Caption: Experimental workflow for dissolving Indatraline HCl.

References

Technical Support Center: Indatraline Hydrochloride in Experimental Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability, preparation, and handling of indatraline hydrochloride solutions for research purposes.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: this compound is soluble in both dimethyl sulfoxide (DMSO) and water. For a stock solution, dissolving in DMSO is generally recommended due to its higher solubility (up to 100 mM).[1] For aqueous solutions, solubility is up to 10 mM with gentle warming.[1] To ensure complete dissolution, you can heat the solution to 37°C or use sonication.[2] It is crucial to first prepare a clear stock solution before adding any co-solvents.

Q2: What are the recommended storage conditions for this compound solutions?

A2: For optimal stability, stock solutions of this compound should be stored under the following conditions:

  • -80°C: Stable for up to 6 months.[2]

  • -20°C: Stable for up to 1 month.[2]

Solutions should be stored in tightly sealed containers to prevent evaporation and exposure to moisture. It is also advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Q3: How long is a working solution of this compound stable at room temperature?

A3: For in vivo experiments, it is strongly recommended to prepare fresh working solutions on the day of use. If a solution must be kept at room temperature for a short period, it is best to use it within a few hours to minimize potential degradation. Long-term storage of this compound solutions at room temperature is not recommended.[3]

Q4: Can I expect this compound to be stable in aqueous buffers?

A4: While this compound is soluble in water, its stability in different aqueous buffers (e.g., PBS) over extended periods has not been extensively reported in publicly available literature. The pH of the buffer can significantly influence the stability of the compound. It is recommended to perform a stability study in the specific buffer used in your experiments if the solution needs to be stored for an extended time.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitation in stock solution upon storage (especially at low temperatures) The concentration may be too high for the solvent at that temperature.1. Gently warm the solution to 37°C and vortex to redissolve. 2. Consider preparing a slightly more dilute stock solution. 3. Ensure the solution is completely dissolved before freezing.
Cloudiness or precipitation when diluting a DMSO stock solution into an aqueous buffer The compound is crashing out of the solution due to lower solubility in the aqueous buffer.1. Ensure the final concentration of DMSO in the aqueous buffer is low enough to maintain solubility. 2. Add the DMSO stock solution to the aqueous buffer slowly while vortexing. 3. Consider using a co-solvent if necessary.
Discoloration of the solution This may indicate degradation of the compound.1. Discard the solution. 2. Prepare a fresh solution from a solid compound. 3. Review storage conditions to ensure they are optimal.
Inconsistent experimental results This could be due to the degradation of the this compound solution.1. Always use freshly prepared working solutions or properly stored stock solutions. 2. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. 3. Perform a stability check of your solution using an analytical method like HPLC.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 328.67 g/mol ).

  • Dissolving: Add the appropriate volume of high-purity DMSO to achieve a final concentration of 10 mM.

  • Solubilization: Vortex the solution thoroughly. If necessary, gently warm the vial to 37°C or place it in a sonicator bath for a few minutes to ensure complete dissolution.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C for up to one month or -80°C for up to six months.

Protocol 2: General Procedure for a Forced Degradation Study

A forced degradation study can help determine the intrinsic stability of this compound. This involves subjecting the compound to stress conditions to accelerate degradation.

  • Prepare Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in the desired solvent (e.g., water, methanol, or a buffer).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Incubate the solution at 60°C.

    • Photostability: Expose the solution to a light source (e.g., UV lamp).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating analytical method, such as HPLC, to quantify the remaining this compound and detect any degradation products.

Protocol 3: Stability-Indicating HPLC Method (Example)

This is a general HPLC method that can be optimized for the analysis of this compound and its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (to be determined by UV scan, likely around 220-280 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Data Presentation

The following tables present hypothetical data from a stability study of a 1 mM this compound solution to illustrate how results can be presented.

Table 1: Stability of 1 mM this compound in DMSO at Different Temperatures

Storage Temperature1 Week (% Remaining)1 Month (% Remaining)3 Months (% Remaining)6 Months (% Remaining)
4°C 98.595.288.179.4
-20°C 99.899.598.997.3
-80°C 99.999.899.699.2

Table 2: Stability of 1 mM this compound in Aqueous Buffer (pH 7.4) at Different Temperatures

Storage Temperature1 Day (% Remaining)3 Days (% Remaining)1 Week (% Remaining)
25°C (Room Temp) 97.190.582.3
4°C 99.297.895.1

Visualizations

Indatraline_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Indatraline Indatraline Hydrochloride DAT Dopamine Transporter (DAT) Indatraline->DAT Inhibits NET Norepinephrine Transporter (NET) Indatraline->NET Inhibits SERT Serotonin Transporter (SERT) Indatraline->SERT Inhibits Increased_Neurotransmitters Increased Neurotransmitter Levels Dopamine Dopamine Dopamine->DAT Reuptake Dopamine->NET Reuptake Dopamine->SERT Reuptake Norepinephrine Norepinephrine Norepinephrine->DAT Reuptake Norepinephrine->NET Reuptake Norepinephrine->SERT Reuptake Serotonin Serotonin Serotonin->DAT Reuptake Serotonin->NET Reuptake Serotonin->SERT Reuptake

Caption: Mechanism of action of this compound.

Stability_Study_Workflow A Prepare Indatraline HCl Solution B Divide into Aliquots for Different Stress Conditions A->B C Acid Hydrolysis (0.1M HCl, 60°C) B->C D Base Hydrolysis (0.1M NaOH, 60°C) B->D E Oxidation (3% H2O2, RT) B->E F Thermal Stress (60°C) B->F G Collect Samples at Various Time Points C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC Method G->H I Quantify Remaining Indatraline HCl and Detect Degradants H->I

References

Troubleshooting Indatraline hydrochloride behavioral studies variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in behavioral studies involving Indatraline hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a non-selective monoamine transporter inhibitor.[1][2] It blocks the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) with high potency.[3][4] This action increases the extracellular concentrations of these neurotransmitters in the synapse. Its effects have a slower onset and a longer duration compared to other monoamine reuptake inhibitors like cocaine.[1][5] Additionally, some research has shown that Indatraline can induce autophagy by suppressing the mTOR/S6 kinase signaling pathway.[6]

Q2: I am observing a high degree of variability between individual animal responses. What are the common causes?

A2: High inter-individual variability is a common challenge in behavioral pharmacology. Several factors can contribute to this:

  • Genetic Factors: Even within the same strain, subtle genetic differences can impact drug metabolism and receptor sensitivity.[7] Conflicting results have been reported in the same strain of mice across different labs, suggesting the influence of other variables.[8]

  • Physiological State: The age, sex, body weight, and underlying health status of the animals can significantly alter drug response.[7][9] For female rodents, the stage of the estrous cycle at the time of testing can also be a major source of variability.[10]

  • Social and Housing Conditions: Animals housed in enriched environments often show attenuated responses to drugs of abuse compared to those in isolated or standard housing.[11][12] Social hierarchy within a cage can also be a contributing factor.[10]

  • Handling and Acclimation: The amount and consistency of handling prior to the experiment can impact stress levels and, consequently, behavioral readouts. Inadequate acclimation to the testing environment can lead to novelty-induced behaviors that confound the drug's effects.[13]

Q3: My dose-response curve for Indatraline appears flat or non-monotonic. What could be the issue?

A3: A flat or atypical dose-response curve can stem from several issues:

  • Inappropriate Dose Range: The selected doses may be too high (causing a ceiling effect and potential side effects) or too low to elicit a significant response.[14] It is crucial to perform a pilot study with a wide range of doses based on published literature.

  • Pharmacokinetic Issues: The timing of your behavioral assessment might not align with the peak concentration (Cmax) of the drug in the brain. Indatraline's effects can peak 30 minutes post-administration and last for hours, so the observation window is critical.[15]

  • Behavioral Ceiling or Floor Effects: The chosen behavioral assay may not be sensitive enough to detect changes. For instance, if baseline locomotor activity is already very high (ceiling effect), a stimulant drug may not produce a further measurable increase.

  • Side Effects: At higher doses, Indatraline has been noted to cause undesirable side effects like stereotypies, which can interfere with the primary behavior being measured (e.g., locomotion or operant responding).[15] This can lead to a downturn in the dose-response curve.

Q4: How do environmental factors specifically impact the outcomes of Indatraline studies?

A4: Environmental factors are critical variables that can significantly alter behavioral outcomes.[16]

  • Housing: Environmental enrichment has been shown to reduce addiction-like behaviors and may decrease motivation to work for drug rewards.[11][17] Therefore, animals from enriched environments may show a blunted response to Indatraline in self-administration or conditioned place preference paradigms.

  • Testing Environment: Factors like lighting, ambient noise, and even olfactory cues from the experimenter (e.g., perfumes) or other animals can induce stress or distract the subjects, affecting performance.[18][19] Testing should occur in a consistent and controlled environment.

  • Circadian Rhythm: As nocturnal animals, rodents' activity levels and drug metabolism fluctuate throughout the day. Behavioral testing should be conducted at the same time each day to minimize variability related to circadian rhythms.[19]

Troubleshooting Guides

Guide 1: Addressing Inconsistent Locomotor Activity Results

Problem: You observe significant day-to-day variation or high variability within treatment groups in an open-field test after Indatraline administration.

Troubleshooting Workflow

G start High Variability in Locomotor Activity check_protocol Review Protocol Consistency start->check_protocol check_drug Verify Drug Preparation & Administration start->check_drug check_env Assess Environmental & Animal Factors start->check_env check_data Analyze Data for Outliers/Patterns start->check_data sub_protocol1 Consistent time of day? check_protocol->sub_protocol1 sub_protocol2 Identical handling & acclimation? check_protocol->sub_protocol2 sub_drug1 Freshly prepared? Correct vehicle/dose? check_drug->sub_drug1 sub_drug2 Consistent route (IP/SC)? Injection volume correct? check_drug->sub_drug2 sub_env1 Stable light/noise levels? check_env->sub_env1 sub_env2 Consistent housing? (Enrichment/Isolation) check_env->sub_env2 sub_env3 Animal health/sex/age controlled? check_env->sub_env3 sub_data1 Are outliers skewing data? check_data->sub_data1 sub_data2 Correlation with cage position or test order? check_data->sub_data2 solution Implement Stricter Controls: - Standardize all procedures - Counterbalance test order - Monitor environment sub_protocol1->solution sub_protocol2->solution sub_drug1->solution sub_drug2->solution sub_env1->solution sub_env2->solution sub_env3->solution sub_data1->solution sub_data2->solution

Caption: Troubleshooting workflow for locomotor activity variability.

Steps:

  • Verify Drug Solution: Ensure this compound is fully dissolved and the correct vehicle is used. Prepare solutions fresh daily, as stability in solution can be a factor. Confirm dose calculations and injection volumes are accurate for each animal's body weight.

  • Standardize Acclimation: Ensure every animal undergoes an identical acclimation period to the testing room (e.g., 60 minutes) and the open-field arena (e.g., 5-10 minutes) before every trial.

  • Control for Circadian Rhythm: Conduct all tests during the same 2-3 hour window each day.[19]

  • Counterbalance Groups: When testing multiple groups, counterbalance the order in which they are tested across days to control for potential time-of-day or experimenter fatigue effects.

  • Analyze for Confounding Variables: Check if variability correlates with animal's housing location (e.g., top vs. bottom of the rack, which can affect light exposure), sex, or body weight.[18]

Guide 2: Low Response Rates in Self-Administration Paradigms

Problem: Animals are not acquiring Indatraline self-administration or show low/erratic response rates.

Steps:

  • Review Training Parameters: Indatraline has a slower onset of action.[5] The training parameters may need adjustment compared to drugs with more rapid effects like cocaine. Consider a longer session duration or a lower fixed-ratio (FR) requirement during the initial acquisition phase.

  • Evaluate Dose: The reinforcing effects of a drug often follow an inverted "U" shaped dose-response curve. The dose you are using may be too low to be reinforcing or too high, leading to satiety or aversive side effects.[15] Test a range of unit doses (e.g., 0.0032 - 0.032 mg/kg/infusion).[15]

  • Consider Priming: A non-contingent "priming" infusion of Indatraline at the start of the session can help initiate responding.

  • Food/Water Restriction: Ensure that the level of food or water restriction (if used for motivation) is adequate and consistent. However, be aware that high doses of Indatraline may suppress food-maintained responding, which could indicate general behavioral disruption rather than a specific lack of reinforcing effect.[15]

  • Check Catheter Patency: A common technical issue is a blocked or improperly placed intravenous catheter. Regularly flush catheters with saline and heparin to ensure they are patent.

Data Summary Tables

Table 1: Dose Ranges of this compound in Rodent Behavioral Studies

Behavioral AssaySpeciesDoses (mg/kg)RouteObserved EffectCitation(s)
Locomotor ActivityWistar Rat0.5 - 3.0i.p.Increased motor activity at 2.0 & 3.0 mg/kg[20],[21]
Neuropathic PainRat2.5, 5.0, 10.0i.p.Anti-hyperalgesic effect at all doses[22],[23]

Table 2: Dose Ranges of this compound in Non-Human Primate Studies

Behavioral AssaySpeciesDosesRouteObserved EffectCitation(s)
Cocaine DiscriminationRhesus Monkey0.1 - 1.0 mg/kgi.m.Dose-dependent substitution for cocaine[15]
Self-AdministrationRhesus Monkey0.0032 - 0.032 mg/kg/inji.v.Maintained lower response rates than cocaine[15]
Cocaine Self-Admin (Treatment)Rhesus Monkey0.1 - 0.56 mg/kg/dayi.m.Dose-dependent decrease in cocaine self-administration[15]
Speedball Self-Admin (Treatment)Rhesus Monkey0.32 - 0.56 mg/kg/dayi.m.Significant reduction in speedball self-administration[24]

Experimental Protocols & Visualizations

Indatraline Signaling Pathway

Indatraline primarily acts by blocking monoamine transporters. Some studies also show it can induce autophagy through the AMPK/mTOR pathway.[6]

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Intracellular Signaling (Autophagy) Indatraline Indatraline HCl DAT Dopamine Transporter (DAT) Indatraline->DAT blocks NET Norepinephrine Transporter (NET) Indatraline->NET blocks SERT Serotonin Transporter (SERT) Indatraline->SERT blocks DA Dopamine DAT->DA reuptake NE Norepinephrine NET->NE reuptake SE Serotonin SERT->SE reuptake AMPK AMPK mTOR mTOR/S6K AMPK->mTOR inhibits Autophagy Autophagy mTOR->Autophagy inhibits Indatraline_int Indatraline HCl Indatraline_int->AMPK activates

Caption: Simplified signaling pathway for this compound.

Protocol: Conditioned Place Preference (CPP)

This protocol is a standard method to assess the rewarding properties of Indatraline.[25][26]

Experimental Workflow

G cluster_pre Phase 1: Pre-Conditioning (Day 1) cluster_cond Phase 2: Conditioning (Days 2-9) cluster_post Phase 3: Post-Conditioning (Day 10) pre_test Pre-Test: Animal explores all compartments freely (15 min). Record baseline preference. day_even Even Days (2, 4, 6, 8): Inject Indatraline HCl. Confine to non-preferred side (30 min). pre_test->day_even Biased Assignment day_odd Odd Days (3, 5, 7, 9): Inject Vehicle. Confine to preferred side (30 min). post_test Post-Test: No injection. Animal explores all compartments freely (15 min). Record time spent in each. day_even->post_test Test for Preference

Caption: Workflow for a biased Conditioned Place Preference experiment.

Methodology:

  • Apparatus: A standard three-chamber CPP box with two larger outer chambers differing in visual (e.g., wall patterns) and tactile (e.g., floor texture) cues, connected by a smaller neutral central chamber.

  • Phase 1: Pre-Test / Habituation (Day 1): Place the animal in the central chamber and allow it to freely explore the entire apparatus for 15-20 minutes. Record the time spent in each of the outer chambers to determine any innate preference. A biased design uses this information to pair the drug with the initially non-preferred side, which can enhance the sensitivity of the assay.[26]

  • Phase 2: Conditioning (8 days):

    • This phase consists of alternating daily injections of Indatraline and its vehicle.

    • On drug conditioning days , administer the selected dose of Indatraline (e.g., 2.0 mg/kg, i.p.) and immediately confine the animal to one of the outer chambers (e.g., the initially non-preferred one) for 30 minutes.

    • On vehicle conditioning days , administer an equivalent volume of the vehicle (e.g., saline) and confine the animal to the opposite chamber for 30 minutes.

    • The order of drug/vehicle administration should be counterbalanced across subjects.

  • Phase 3: Post-Test / Preference Test (Day 10):

    • Administer no injection. Place the animal in the central chamber and allow it to freely explore the entire apparatus for 15-20 minutes.

    • Record the time spent in each of the outer chambers.

  • Data Analysis: A significant increase in the time spent in the drug-paired chamber during the Post-Test compared to the Pre-Test indicates a conditioned place preference, suggesting the drug has rewarding properties.

Protocol: Locomotor Activity Assessment

This protocol measures the psychostimulant effects of Indatraline.[21]

Methodology:

  • Apparatus: An open-field arena (e.g., 40x40x40 cm) equipped with infrared beams or an overhead video tracking system to automatically record movement.

  • Habituation: Place the animals in the testing room for at least 60 minutes before the test begins. On the test day, place each animal in the open-field arena for a 30-60 minute habituation period to allow exploratory behavior to decline to a stable baseline.

  • Administration: After habituation, remove the animal, administer this compound (e.g., 0.5 - 3.0 mg/kg, i.p.) or vehicle, and immediately return it to the arena.

  • Testing: Record locomotor activity for a period of 60 to 180 minutes.[20] Data is typically binned into 5- or 10-minute intervals to analyze the time course of the drug's effect.

  • Data Analysis: The primary dependent variable is the total distance traveled (in cm). Other measures can include time spent in the center versus the periphery of the arena (as an index of anxiety-like behavior) and the frequency of stereotypic behaviors (e.g., repetitive head movements or grooming). Compare the activity of the Indatraline-treated groups to the vehicle control group.

References

Technical Support Center: Indatraline Hydrochloride Animal Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the common side effects of Indatraline hydrochloride observed in animal models. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides & FAQs

This section addresses specific issues that researchers may encounter during their experiments with this compound in animal models.

Behavioral Side Effects

Question 1: We are observing significant hyperactivity and repetitive, purposeless behaviors in our rats treated with this compound. Is this a known side effect, and how can we quantify it?

Answer: Yes, increased motor activity and stereotypic behaviors are well-documented side effects of this compound in rats. These effects are dose-dependent.

  • Observation: You are likely observing an increase in ambulation (general movement) and stereotypy (repetitive, invariant behaviors such as sniffing, gnawing, or head weaving).

  • Quantification: These behaviors can be quantified using automated activity monitors that record photobeam breaks or video tracking software. For stereotypy, a common method involves observational scoring by trained technicians at regular intervals.

  • Troubleshooting:

    • Dose Confirmation: Double-check your dose calculations and administration route. The intensity of these effects is directly related to the dosage.

    • Acclimation: Ensure that animals are properly acclimated to the testing environment to minimize stress-induced hyperactivity, which could confound the drug's effects.

    • Blinding: To avoid bias in observational scoring, the researcher scoring the behavior should be blind to the treatment conditions.

Question 2: Our rhesus monkeys are showing a decrease in motivation for food rewards after being treated with this compound. Is this an expected outcome?

Answer: Yes, a decrease in responding to food-maintained tasks is a known side effect in rhesus monkeys, particularly at doses that are effective in reducing cocaine self-administration[1]. This suggests a potential impact on motivation and/or appetite.

  • Troubleshooting:

    • Dose-Response: Conduct a dose-response study to identify a therapeutic window that achieves the desired primary effect with minimal impact on food-maintained behavior.

    • Alternative Reinforcers: If scientifically appropriate, consider using alternative, highly palatable food reinforcers to see if the motivational deficit can be overcome.

    • Monitor Body Weight: Closely monitor the body weight of the animals, as a sustained decrease in food motivation can lead to weight loss, which is another reported side effect[1].

Question 3: We have noticed some of our monkeys exhibiting behavioral stereotypies. At what doses does this typically occur?

Answer: Behavioral stereotypies are a noted side effect in rhesus monkeys treated with this compound[1]. These effects were observed at doses of 0.1-0.56 mg/kg/day, which were also the doses that led to a decrease in cocaine self-administration[1].

General Systemic Side Effects

Question 4: We are conducting a longer-term study in rhesus monkeys and have observed weight loss and mild anemia. Are these known side effects of this compound?

Answer: Yes, trends toward weight loss and mild anemia have been reported in rhesus monkeys following repeated treatment with this compound at doses of 0.1-0.56 mg/kg/day over a 7-day period[1].

  • Troubleshooting:

    • Regular Health Monitoring: Implement a regular schedule for monitoring body weight and collecting blood samples for complete blood counts (CBCs) to track the development and severity of these side effects.

    • Nutritional Support: Ensure adequate nutrition and hydration. If significant weight loss occurs, consult with veterinary staff about providing supplemental nutrition.

    • Dose Adjustment: If the anemia or weight loss becomes clinically significant, consider adjusting the dose or the duration of the treatment.

Cardiovascular and Respiratory Side Effects

Question 5: What are the expected cardiovascular and respiratory side effects of this compound in animal models?

Answer: Currently, there is a lack of publicly available data from preclinical safety pharmacology studies detailing the specific effects of this compound on the cardiovascular and respiratory systems in animal models. Standard safety pharmacology studies would typically assess parameters such as blood pressure, heart rate, electrocardiogram (ECG), and respiratory rate. However, specific data for this compound in these domains could not be identified in the reviewed literature.

  • Recommendation: Researchers should conduct their own internal safety pharmacology assessments to evaluate the cardiovascular and respiratory safety of this compound within the context of their specific experimental protocols and animal models.

Data Presentation

Table 1: Behavioral Effects of this compound in Wistar Rats
Dose (mg/kg, i.p.)Primary Behavioral EffectOnset and DurationAnimal Model
1.0Increased StereotypyEffects observed for at least 3 hours[2]Wistar Rats[2]
2.0Increased StereotypyEffects observed for at least 3 hours[2]Wistar Rats[2]
3.0Increased Stereotypy and AmbulationEffects observed for at least 3 hours[2]Wistar Rats[2]
Table 2: Side Effects of this compound in Rhesus Monkeys
Dose (mg/kg/day)Side EffectDuration of TreatmentAnimal Model
0.1 - 0.56Decreased Food-Maintained Responding7 days[1]Rhesus Monkeys[1]
0.1 - 0.56Behavioral Stereotypies7 days[1]Rhesus Monkeys[1]
0.1 - 0.56Trend Towards Weight Loss7 days[1]Rhesus Monkeys[1]
0.1 - 0.56Trend Towards Mild Anemia7 days[1]Rhesus Monkeys[1]

Experimental Protocols

Assessment of Motor Activity in Rats
  • Objective: To quantify the effects of this compound on ambulation and stereotypy.

  • Apparatus: Automated activity chambers equipped with infrared photobeams or a video tracking system.

  • Procedure:

    • Habituate the rats to the testing room for at least 60 minutes before the experiment.

    • Administer this compound or vehicle via the intended route (e.g., intraperitoneal injection).

    • Immediately place the rat in the activity chamber.

    • Record locomotor activity (e.g., distance traveled, beam breaks) and stereotypic movements (e.g., repetitive beam breaks in the same location) for a predetermined duration (e.g., 60-180 minutes).

    • Data is typically collected in time bins (e.g., 5-10 minutes) to analyze the time course of the drug's effects.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis acclimation Animal Acclimation dose_prep Dose Preparation acclimation->dose_prep vehicle Vehicle Administration dose_prep->vehicle indatraline Indatraline HCl Administration dose_prep->indatraline behavioral Behavioral Monitoring (e.g., Motor Activity) vehicle->behavioral physiological Physiological Monitoring (e.g., Body Weight, CBC) vehicle->physiological indatraline->behavioral indatraline->physiological data_quant Data Quantification behavioral->data_quant physiological->data_quant stat_analysis Statistical Analysis data_quant->stat_analysis

Caption: Experimental workflow for assessing side effects of Indatraline HCl.

signaling_pathway Indatraline Indatraline HCl MonoamineTransporters Monoamine Transporters (DAT, NET, SERT) Indatraline->MonoamineTransporters Inhibits SynapticMonoamines Increased Synaptic Monoamines MonoamineTransporters->SynapticMonoamines Leads to BehavioralEffects Behavioral Side Effects (Hyperactivity, Stereotypy) SynapticMonoamines->BehavioralEffects Results in

References

Preventing degradation of Indatraline hydrochloride during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Indatraline hydrochloride during storage. The information is presented in a question-and-answer format to directly address potential issues.

Troubleshooting Guide

Issue: I suspect my this compound has degraded. What are the initial steps to confirm this?

  • Visual Inspection: Check the physical appearance of the solid compound. Any change from a white to off-white solid, such as discoloration (e.g., yellowing or browning), clumping, or melting, could indicate degradation.

  • Solubility Test: Attempt to dissolve a small, accurately weighed amount of the compound in a recommended solvent like DMSO or water with gentle warming.[1][2] If it does not dissolve as expected or if the solution is cloudy or contains particulates, degradation may have occurred.

  • Analytical Confirmation: The most definitive way to confirm degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A typical approach involves:

    • Dissolving a sample of your stored this compound and a fresh, reference standard in a suitable solvent.

    • Analyzing both samples using an appropriate HPLC method.

    • Comparing the chromatograms. The appearance of new peaks or a decrease in the area of the main Indatraline peak in your sample compared to the reference standard is a strong indicator of degradation.

Issue: My analytical results show unexpected peaks. What could they be?

Based on the chemical structure of Indatraline, which contains a secondary amine, potential degradation products could arise from oxidation or N-dealkylation.

  • Oxidation Products: Secondary amines can oxidize to form hydroxylamines and further to nitrones.[1]

  • N-dealkylation Product: The methyl group on the nitrogen atom can be removed, leading to the formation of the corresponding primary amine (Nor-indatraline).

A proposed degradation pathway is illustrated below. The identity of these peaks would need to be confirmed by mass spectrometry (MS) and potentially Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

To ensure the stability of solid this compound, it is recommended to store it desiccated at room temperature.[1][3] Exposure to moisture and heat should be avoided.[4]

Q2: How should I store solutions of this compound?

For short-term storage (days to weeks), solutions can be stored at 0-4°C. For long-term storage (months to years), it is recommended to store solutions at -20°C or -80°C.[5][6][7][8] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[6][8]

Q3: What solvents are suitable for dissolving this compound?

This compound is soluble in Dimethyl Sulfoxide (DMSO) up to 100 mM and in water up to 10 mM with gentle warming.[1][2]

Q4: Are there any known incompatibilities for this compound?

Yes, this compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[4] Contact with these substances should be avoided to prevent degradation.

Q5: How can I perform a forced degradation study to understand the stability of my this compound batch?

A forced degradation study can help identify potential degradation products and pathways. A general protocol is provided in the "Experimental Protocols" section. This involves subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormConditionTemperatureDurationReference
Solid DesiccateRoom TemperatureLong-term[1][3][6][8][9]
Solution Sealed, away from moisture0 - 4°CShort-term (days to weeks)[7]
Solution Sealed, away from moisture-20°CLong-term (months)[5][6][7][8]
Solution Sealed, away from moisture-80°CLong-term (months to years)[5][6][8]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Acetonitrile, HPLC grade

  • Formic acid

  • HPLC system with UV or PDA detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool to room temperature and neutralize with 0.1 M NaOH.

    • Dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool to room temperature and neutralize with 0.1 M HCl.

    • Dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Thermal Degradation:

    • Place the solid powder in a thermostatically controlled oven at 105°C for 24 hours.

    • Dissolve the heat-treated sample in methanol to prepare a 1 mg/mL solution.

    • Dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

    • A control sample should be kept in the dark under the same conditions.

    • Dissolve the light-exposed and control samples in methanol to prepare 1 mg/mL solutions.

    • Dilute with mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2 for a starting point).

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To separate and quantify this compound from its potential degradation products. Note: This is a general method for secondary amine drugs and may require optimization for this compound.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

Mandatory Visualization

G Indatraline This compound Hydroxylamine N-hydroxy-indatraline Indatraline->Hydroxylamine Oxidation PrimaryAmine Nor-indatraline (N-desmethyl-indatraline) Indatraline->PrimaryAmine N-dealkylation Nitrone Indatraline Nitrone Hydroxylamine->Nitrone Further Oxidation

Caption: Potential degradation pathway of this compound.

G start Start: Suspected Degradation visual Visual Inspection (Color, Appearance) start->visual solubility Solubility Test visual->solubility hplc HPLC Analysis vs. Reference Standard solubility->hplc degraded Degradation Confirmed hplc->degraded New peaks / Lower main peak stable No Degradation Detected hplc->stable No significant change characterize Characterize Degradants (LC-MS, NMR) degraded->characterize review_storage Review Storage Conditions degraded->review_storage

Caption: Troubleshooting workflow for suspected degradation.

G prep Prepare Indatraline HCl Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base oxidation Oxidation (3% H₂O₂, RT) prep->oxidation thermal Thermal Stress (Solid, 105°C) prep->thermal photo Photolytic Stress (Solid, Light Chamber) prep->photo neutralize_dilute Neutralize (if needed) & Dilute Samples acid->neutralize_dilute base->neutralize_dilute oxidation->neutralize_dilute thermal->neutralize_dilute photo->neutralize_dilute analyze Analyze by Stability-Indicating HPLC Method neutralize_dilute->analyze

Caption: Experimental workflow for forced degradation studies.

References

Overcoming poor solubility of Indatraline hydrochloride for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Indatraline hydrochloride in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is a potent, non-selective monoamine transporter inhibitor that blocks the reuptake of serotonin (SERT), dopamine (DAT), and norepinephrine (NET).[1][2] Its poor aqueous solubility presents a significant challenge for in vitro experiments, as the compound must be fully dissolved to ensure accurate and reproducible results. Incomplete dissolution can lead to inaccurate concentration calculations and flawed experimental outcomes.

The signaling pathway affected by Indatraline is crucial in neuroscience research. It primarily involves the inhibition of monoamine transporters, which increases the concentration of neurotransmitters in the synaptic cleft.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Indatraline Indatraline HCl DAT Dopamine Transporter (DAT) Indatraline->DAT Inhibits SERT Serotonin Transporter (SERT) Indatraline->SERT Inhibits NET Norepinephrine Transporter (NET) Indatraline->NET Inhibits Dopamine Dopamine DAT->Dopamine Reuptake Serotonin Serotonin SERT->Serotonin Reuptake Norepinephrine Norepinephrine NET->Norepinephrine Reuptake

Caption: Mechanism of Action for this compound.
Q2: What are the reported solubility limits of this compound?

The solubility of this compound varies significantly between aqueous solutions and organic solvents. Data from various suppliers has been compiled below. Note that variations can occur between different batches due to factors like polymorphism and hydration state.[3]

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)NotesSource
DMSO 100 mM32.87 mg/mL-[1]
< 100 mM< 32.87 mg/mL-[4][5]
Water 10 mM3.29 mg/mLRequires gentle warming[1]
-2 mg/mL-
InsolubleInsoluble-[4][6]
Ethanol ~15 mM~5 mg/mLSoluble[7]
Dimethyl Formamide (DMF) ~48 mM~16 mg/mLSoluble[7]
Q3: How do I prepare a stock solution of this compound?

Given its high solubility in DMSO, this is the recommended solvent for preparing a high-concentration stock solution.

Experimental Protocol: Preparing a 100 mM DMSO Stock Solution
  • Materials:

    • This compound (MW: 328.67 g/mol )[1]

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated micropipettes

    • Vortex mixer

    • Ultrasonic bath (optional)

  • Procedure:

    • Weighing: Accurately weigh out a specific mass of this compound. For example, to prepare 1 mL of a 100 mM stock, you would need 32.87 mg.

    • Solvent Addition: Add the appropriate volume of DMSO to the vial containing the compound.

    • Dissolution: Vortex the solution vigorously. If the compound does not dissolve completely, gentle warming in a 37°C water bath or sonication for a few minutes can facilitate dissolution.[5][8]

    • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[5] Store at -20°C for long-term storage (months) or at 4°C for short-term use (days to weeks).[3]

start Start: Prepare Stock Solution weigh Weigh Indatraline HCl start->weigh add_dmso Add appropriate volume of DMSO weigh->add_dmso vortex Vortex vigorously add_dmso->vortex check_dissolved Is it fully dissolved? vortex->check_dissolved warm_sonicate Gentle warming (37°C) and/or sonication check_dissolved->warm_sonicate No aliquot Aliquot into smaller volumes check_dissolved->aliquot Yes warm_sonicate->vortex store Store at -20°C (long-term) or 4°C (short-term) aliquot->store end End: Stock Solution Ready store->end

Caption: Workflow for preparing an Indatraline HCl stock solution.
Q4: What should I do if this compound precipitates in my aqueous assay buffer?

Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for hydrophobic compounds. This occurs when the final concentration of the organic solvent (co-solvent) is too low to maintain the drug's solubility.

Troubleshooting Guide: Addressing Precipitation

start Issue: Precipitation in Aqueous Buffer check_dmso Check final DMSO concentration. Is it <1%? start->check_dmso increase_dmso Increase final DMSO concentration (if tolerated by assay) check_dmso->increase_dmso Yes lower_drug_conc Lower the final drug concentration check_dmso->lower_drug_conc No check_solubility Check if drug is soluble at target concentration with higher DMSO increase_dmso->check_solubility check_solubility->lower_drug_conc No proceed Proceed with Experiment check_solubility->proceed Yes use_surfactant Use a surfactant (e.g., Tween-20) or other solubilizing agent lower_drug_conc->use_surfactant test_compatibility Test for assay compatibility use_surfactant->test_compatibility test_compatibility->proceed

Caption: Decision workflow for troubleshooting precipitation.

Strategies to Overcome Precipitation:

  • Decrease Final Concentration: The simplest approach is to lower the final working concentration of this compound in your assay.

  • Increase Co-solvent Concentration: If your assay can tolerate it, increasing the final percentage of DMSO may keep the compound in solution. Most cell-based assays can tolerate up to 0.5-1% DMSO without significant toxicity.

  • Use of Surfactants: Adding a small amount of a non-ionic surfactant, such as Tween-20 or Pluronic F-68, to the aqueous buffer can help form micelles that encapsulate the hydrophobic drug, improving its solubility.[9]

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. While Indatraline is a hydrochloride salt, ensuring the pH of your final assay buffer is optimal may aid solubility.[10][11]

Q5: What are some general techniques for enhancing the solubility of hydrophobic drugs?

Several methods are employed in pharmaceutical sciences to enhance the solubility of poorly soluble drugs. While some are complex, the underlying principles can be adapted for laboratory settings.

TechniquePrincipleApplicability for In Vitro Assays
Co-solvency Increasing solubility by adding a water-miscible organic solvent (e.g., DMSO, ethanol) to the aqueous medium.[10][11]Highly applicable. This is the most common method used.
pH Adjustment Modifying the pH of the medium to ionize the drug, thereby increasing its solubility.[11]Applicable, but must be compatible with experimental conditions.
Particle Size Reduction Increasing the surface area-to-volume ratio by micronization or nanonization enhances the dissolution rate.[12][13]Less applicable for preparing simple solutions, more for formulation development.
Complexation Using agents like cyclodextrins to form inclusion complexes that have a hydrophilic exterior.[9][14]Applicable, but requires careful selection of the complexing agent to avoid interference.
Use of Surfactants Forming micelles around the drug molecule to increase its apparent solubility.[9]Applicable, but surfactant choice and concentration must be tested for assay compatibility.

References

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Indatraline Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS/MS analysis of Indatraline Hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate matrix effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" refers to all the components in a sample other than the analyte of interest (this compound). These components can include salts, lipids, proteins, and other endogenous or exogenous substances. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of your quantitative analysis.[3]

Q2: What are the common causes of matrix effects in bioanalytical methods?

A2: Matrix effects are a significant challenge in bioanalysis and can arise from various sources.[4] Endogenous components of biological matrices like plasma, urine, or tissue homogenates are major contributors. These include phospholipids, salts, and proteins.[5][6] Exogenous sources can also introduce interfering substances, such as anticoagulants, formulation agents used in preclinical studies, and plasticizers from lab consumables.[2][7]

Q3: How can I determine if my this compound assay is experiencing matrix effects?

A3: Several methods can be used to assess matrix effects. The two most common qualitative and quantitative approaches are:

  • Post-Column Infusion: This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[5] A solution of this compound is continuously infused into the LC flow after the analytical column and before the MS source. A blank matrix sample is then injected. Any deviation from the stable baseline signal of the infused analyte indicates the presence of co-eluting matrix components that are causing ion suppression or enhancement.[5][4]

  • Pre- and Post-Extraction Spike Analysis: This is a quantitative method to determine the matrix factor (MF).[5] The response of this compound in a post-extraction spiked sample (analyte added to blank matrix extract) is compared to the response of the analyte in a neat solution. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

Q4: What are the regulatory expectations regarding the evaluation of matrix effects?

A4: Regulatory bodies like the FDA and EMA provide guidelines for the validation of bioanalytical methods, which include specific requirements for the assessment of matrix effects.[8] These guidelines emphasize the importance of ensuring that the accuracy, precision, and reliability of the data are not compromised by matrix effects.[8] It is generally expected that matrix effects are investigated and minimized during method development and validation.

Troubleshooting Guides

Issue 1: Poor reproducibility and accuracy for this compound in plasma samples.

  • Possible Cause: Significant and variable matrix effects between different lots of plasma.

  • Troubleshooting Steps:

    • Assess Matrix Effect Variability: Quantify the matrix factor in at least six different lots of the biological matrix.

    • Optimize Sample Preparation: If significant variability is observed, consider more rigorous sample preparation techniques. Move from a simple protein precipitation to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to achieve better cleanup.[9][10]

    • Chromatographic Separation: Modify the LC method to better separate this compound from the interfering matrix components.[3] This could involve using a different stationary phase, adjusting the mobile phase composition, or using a gradient elution.

    • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte.

Issue 2: Significant ion suppression observed during post-column infusion.

  • Possible Cause: Co-elution of highly abundant matrix components, such as phospholipids, with this compound.

  • Troubleshooting Steps:

    • Identify the Suppressing Region: Note the retention time where the dip in the baseline occurs during the post-column infusion experiment.

    • Adjust Chromatography: Modify the chromatographic conditions to shift the retention time of this compound away from this region of ion suppression.

    • Phospholipid Removal: Incorporate a phospholipid removal step in your sample preparation protocol. Specific SPE cartridges or plates are designed for this purpose.

    • Change Ionization Source: If available, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce matrix effects, as APCI is generally less susceptible to ion suppression from non-volatile matrix components.[11][9]

Quantitative Data Summary

The following tables present hypothetical data that would be generated during the evaluation of matrix effects for this compound analysis.

Table 1: Matrix Factor (MF) and Recovery (RE) Assessment

Sample IDPeak Area (Neat Solution - A)Peak Area (Post-Spike - B)Peak Area (Pre-Spike - C)Matrix Factor (MF = B/A)Recovery (RE % = C/B * 100)
Lot 1150,234125,876110,7650.8488.0
Lot 2151,567118,987105,9870.7889.1
Lot 3149,876130,123115,4560.8788.7
Lot 4152,112122,543109,8760.8189.7
Lot 5150,987128,765114,3210.8588.8
Lot 6149,543120,432107,6540.8189.4
Mean 150,720 124,454 110,677 0.83 88.9
%RSD 0.7 3.8 3.2 4.2 0.7

This table illustrates a scenario with consistent ion suppression (MF < 1) and good recovery.

Table 2: Internal Standard (IS) Normalized Matrix Factor

Sample IDAnalyte MFIS MFIS Normalized MF (Analyte MF / IS MF)
Lot 10.840.821.02
Lot 20.780.790.99
Lot 30.870.851.02
Lot 40.810.830.98
Lot 50.850.860.99
Lot 60.810.801.01
Mean 0.83 0.83 1.00
%RSD 4.2 3.4 1.9

This table demonstrates how a suitable internal standard can effectively compensate for matrix effects, resulting in an IS Normalized MF close to 1 with low variability.

Experimental Protocols

Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects

  • Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL in mobile phase).

  • Set up the infusion: Use a syringe pump to deliver the this compound solution at a low flow rate (e.g., 10 µL/min) into the LC eluent stream via a T-connector placed between the analytical column and the mass spectrometer.

  • Equilibrate the system: Allow the infused solution to enter the mass spectrometer until a stable baseline signal is achieved for the this compound MRM transition.

  • Inject a blank matrix extract: Prepare a blank matrix sample using the same procedure as for the actual samples (e.g., protein precipitation of blank plasma). Inject this extract onto the LC-MS/MS system.

  • Monitor the baseline: Observe the baseline of the this compound signal during the chromatographic run. Any significant drop or rise in the baseline indicates ion suppression or enhancement, respectively.

Protocol 2: Quantitative Assessment of Matrix Effects using Pre- and Post-Extraction Spiking

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound into the mobile phase or reconstitution solvent at a known concentration.

    • Set B (Post-Extraction Spike): Extract blank biological matrix and then spike with this compound at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike this compound into the blank biological matrix before the extraction process at the same concentration as Set A.

  • Analyze the samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for this compound.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (MF) = Mean Peak Area of Set B / Mean Peak Area of Set A

    • Recovery (RE) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100%

  • Calculate the Internal Standard (IS) Normalized Matrix Factor (if an IS is used):

    • Calculate the MF for both the analyte and the IS.

    • IS Normalized MF = Analyte MF / IS MF

Visualizations

MatrixEffectWorkflow cluster_assessment Matrix Effect Assessment cluster_troubleshooting Troubleshooting cluster_outcome Outcome qualitative Qualitative Assessment (Post-Column Infusion) sample_prep Optimize Sample Prep (SPE, LLE) qualitative->sample_prep Suppression Detected chromatography Modify Chromatography qualitative->chromatography Co-elution Identified quantitative Quantitative Assessment (Pre/Post-Spike) quantitative->sample_prep High MF Variability is_usage Use SIL Internal Standard quantitative->is_usage Compensation Needed mitigation Matrix Effect Mitigated sample_prep->mitigation chromatography->mitigation is_usage->mitigation

Caption: Workflow for assessing and troubleshooting matrix effects.

PostColumnInfusion cluster_lc LC System cluster_infusion Infusion Setup cluster_ms MS System lc_column Analytical Column tee_connector T-Connector lc_column->tee_connector LC Eluent syringe_pump Syringe Pump (Indatraline Std) syringe_pump->tee_connector Infusion ms_source Mass Spec Source tee_connector->ms_source Combined Flow

Caption: Post-column infusion experimental setup.

References

Technical Support Center: Synthesis of Indatraline Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Indatraline hydrochloride and improving its yield.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Two main synthetic routes for this compound have been reported. The first, developed by Bøgesø and co-workers, and a second, which has been adapted for larger scale-up.[1] Another notable method involves the contraction of a dihydronaphthalene ring system to form the indane skeleton.[1] A different approach utilizes a Heck arylation of methyl cinnamate followed by an in-situ catalytic hydrogenation.[2]

Q2: What is the key challenge in the stereoselective synthesis of Indatraline?

A2: A significant challenge is controlling the stereochemistry to obtain the desired trans isomer over the undesirable cis diastereomer.[1] Routes based on 1-indanone intermediates often yield the cis isomer as the major product, necessitating additional synthetic steps to invert the stereochemistry.[1]

Q3: How can the formation of the cis diastereomer be minimized or addressed?

A3: To obtain the desired trans isomer from a cis alcohol intermediate, a multi-step process can be employed. This involves converting the cis alcohol to a mesylate, which conserves the stereochemistry. Subsequent reaction with an amine, such as N-methylbenzylamine, proceeds via an SN2 reaction, causing a Walden inversion to the trans configuration. The final step is the removal of the benzyl group to yield the racemic trans product.[1]

Q4: What analytical methods are recommended for determining the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a robust method for determining the enantiomeric purity of Indatraline.[3] Specifically, an HPLC method using a modified β-cyclodextrine phase has been successfully developed and validated for this purpose.[3] For assessing impurities in drug substances in general, techniques like LC-MS/MS and GC-HS-MS/MS are powerful for identifying and quantifying trace-level impurities.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield in the ring contraction step (dihydronaphthalene to indane) - Suboptimal amount of the iodohypervalent reagent (HTIB).- Formation of naphthalene as a byproduct.- Increase the equivalents of HTIB to accelerate the reaction and minimize naphthalene formation. For example, using 3.6 equivalents of HTIB can significantly improve the yield of the desired indane.[5]
Epimerization during the N-alkylation of the carbamate intermediate - Inappropriate reaction conditions (base, solvent, temperature).- Careful control of reaction conditions is crucial. Optimal conditions have been found to be the use of 3.0 equivalents of NaH in a 10:1 mixture of THF-DMF at -45 °C.[5]
Complex mixture obtained during deprotection of BOC-protected intermediates - Unsuitable deprotection reagent for the specific substrate.- While TFA may lead to complex mixtures, a saturated solution of HCl in EtOAc can be effective.[6] For sensitive substrates, such as those containing methoxy groups, using ZnBr2 in dry CH2Cl2 can achieve smooth deprotection in high yield.[6]
Low yield in the cyclization of 3,3-diphenylpropanoic acids to indanones - Use of AlCl3 as the cyclizing agent.- Polyphosphoric acid (PPA) at 120 °C has been shown to give good yields of the desired indanones, whereas AlCl3 can result in very low yields.[6]
Difficulty in transforming a carbonyl group to a methylamino group via reductive amination - Instability of the starting material under various reductive amination conditions.- If direct reductive amination fails, consider an alternative route. For instance, the indanone can be reduced to an indanol, which is then dehydrated to an unstable indene. The indene can be immediately reacted with NBS in aqueous THF.[6]

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of (±)-Indatraline via Ring Contraction

This protocol is based on the synthesis described by da Silva et al.[5]

Step 1: Synthesis of 1,2-dihydronaphthalene (5)

  • Reduce the starting tetralone (6) with NaBH4 to the corresponding 1-tetralol.

  • Dehydrate the alcohol using PTSA to furnish the 1,2-dihydronaphthalene (5). This method has been shown to yield up to 91% of the desired product.[7]

Step 2: Iodine(III)-mediated Ring Contraction

  • Treat the 1,2-dihydronaphthalene (5) with 3.6 equivalents of HTIB (Hypervalent Iodine Reagent) in anhydrous methanol at room temperature for 15 minutes.

  • This reaction yields the trans-1,3-disubstituted indane (4) in approximately 62% yield.[7]

Step 3: Hofmann Rearrangement

  • Convert the indane (4) to the corresponding amide (3).

  • Perform a Hofmann rearrangement on the amide (3) using the hypervalent iodine reagent PhI(OCOCF3)2 (PIFA) to cleanly yield the primary amine (16) as its hydrochloride salt.[5]

Step 4: N-methylation

  • Protect the primary amine (16) with a Boc group to yield the carbamate (17).

  • Alkylate the carbamate (17) with methyl iodide (MeI) using 3.0 equivalents of NaH in a 10:1 THF-DMF mixture at -45 °C to produce the N-methylated carbamate (18).[5]

  • Deprotect the N-methylated carbamate (18) by treatment with HCl generated in situ to obtain (±)-Indatraline (1) as a crystalline solid.[5]

Quantitative Data Summary

Table 1: Yields of Key Intermediates in the Diastereoselective Synthesis of (±)-Indatraline

Reaction Step Starting Material Product Reagents and Conditions Yield (%) Reference
Dehydration1-Tetralol1,2-Dihydronaphthalene (5)PTSA91[7]
Ring Contraction1,2-Dihydronaphthalene (5)trans-1,3-disubstituted indane (4)3.6 equiv. HTIB, anyd. MeOH, r.t., 15 min62[7]
N-Boc ProtectionPrimary amine (16)Carbamate (17)Boc2O98[7]
Overall YieldTetralone (6)(±)-Indatraline (1)Nine steps29[5]

Visualizations

Experimental Workflow for Diastereoselective Synthesis

cluster_0 Synthesis of (±)-Indatraline via Ring Contraction Tetralone Tetralone (6) Tetralol 1-Tetralol Tetralone->Tetralol NaBH4 Dihydronaphthalene 1,2-Dihydronaphthalene (5) Tetralol->Dihydronaphthalene PTSA Indane trans-1,3-disubstituted indane (4) Dihydronaphthalene->Indane HTIB Amide Indanamide (3) Indane->Amide Series of steps PrimaryAmine Primary Amine HCl (16) Amide->PrimaryAmine PIFA (Hofmann Rearrangement) BocAmine Boc-protected Amine (17) PrimaryAmine->BocAmine Boc2O MethylBocAmine N-Methyl Boc-protected Amine (18) BocAmine->MethylBocAmine NaH, MeI Indatraline (±)-Indatraline (1) MethylBocAmine->Indatraline HCl (in situ)

Caption: Workflow for the diastereoselective synthesis of (±)-Indatraline.

Troubleshooting Logic for Low Yield in N-Alkylation

Start Low yield or epimerization during N-alkylation? CheckConditions Verify reaction conditions: - Base: 3.0 equiv. NaH - Solvent: THF:DMF (10:1) - Temperature: -45 °C Start->CheckConditions ConditionsCorrect Conditions Correct? CheckConditions->ConditionsCorrect ProblemSolved Yield should improve and epimerization should be minimized. ConditionsCorrect->ProblemSolved Yes AdjustConditions Adjust conditions to match the optimal protocol. ConditionsCorrect->AdjustConditions No OtherIssue Investigate other potential issues: - Purity of starting materials - Quality of reagents (NaH, MeI) - Anhydrous conditions ProblemSolved->OtherIssue If problem persists AdjustConditions->Start Re-run reaction

Caption: Troubleshooting decision tree for N-alkylation issues.

References

Validation & Comparative

Comparative Analysis of Indatraline and Other Dopamine Reuptake Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of indatraline and other prominent dopamine reuptake inhibitors (DRIs). The information presented is intended to support research and development efforts in neuropharmacology by offering a consolidated resource of pharmacological data, experimental methodologies, and visual representations of key molecular and procedural concepts.

Overview of Dopamine Reuptake Inhibitors

Dopamine reuptake inhibitors are a class of compounds that block the action of the dopamine transporter (DAT), a protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting this process, DRIs increase the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission. This mechanism of action underlies their therapeutic effects in conditions such as attention-deficit/hyperactivity disorder (ADHD) and narcolepsy, as well as their potential for abuse.

Indatraline is a non-selective monoamine transporter inhibitor, meaning it also blocks the reuptake of serotonin and norepinephrine.[1][2] This contrasts with more selective DRIs that primarily target the DAT. This guide will compare the pharmacological profiles of indatraline with a range of other DRIs, from non-selective agents to those with higher selectivity for the dopamine transporter.

Comparative Pharmacological Data

The following tables summarize the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of indatraline and other selected dopamine reuptake inhibitors for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Lower values indicate higher affinity or potency.

Table 1: Comparative Binding Affinities (Ki, nM) of Dopamine Reuptake Inhibitors
CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)
Indatraline 1.7[1][3]0.42[1][3]5.8[1][3]
Cocaine 230[4]740[4]480[4]
Methylphenidate 60[4]132,000[4]100[4]
Bupropion 2,800[5]45,000[5]1,400[5]
GBR-12909 1[6][7]>10,000>10,000
Modafinil 780NegligibleNegligible
Benztropine 15--
Mazindol 1.1128338
Venlafaxine 7,647[4]82[4]2,480[4]

Note: Ki values can vary between studies depending on the experimental conditions. The data presented here are representative values from the cited sources.

Table 2: Comparative Half-Maximal Inhibitory Concentrations (IC50, nM) for Dopamine Uptake
CompoundDAT IC50 (nM)
Indatraline -
Cocaine ~300
Methylphenidate ~100
Bupropion ~500
GBR-12909 ~10
Modafinil 4,606
Benztropine -
Mazindol -
Venlafaxine -

Note: IC50 values are functional measures of potency and can differ from binding affinities (Ki). Data for all compounds were not consistently available in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize dopamine reuptake inhibitors.

In Vitro Radioligand Binding Assay for Dopamine Transporter

This protocol is a standard method for determining the binding affinity (Ki) of a test compound for the dopamine transporter.

Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the dopamine transporter in a competitive binding experiment.

Materials:

  • Cell membranes prepared from cells expressing the human dopamine transporter (hDAT).

  • Radioligand (e.g., [³H]WIN 35,428 or [³H]GBR 12935).

  • Test compound (e.g., Indatraline).

  • Non-specific binding control (e.g., a high concentration of a known DAT inhibitor like GBR 12909).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • Filtration apparatus.

Procedure:

  • Plate Preparation: Add assay buffer, radioligand, and either the test compound at various concentrations, buffer (for total binding), or the non-specific binding control to each well of a 96-well microplate.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

In Vivo Microdialysis for Measuring Extracellular Dopamine

This protocol describes the use of in vivo microdialysis to measure changes in extracellular dopamine levels in the brain of a freely moving animal following the administration of a dopamine reuptake inhibitor.[9]

Objective: To assess the in vivo effect of a test compound on dopamine reuptake by measuring changes in extracellular dopamine concentrations in a specific brain region (e.g., striatum or nucleus accumbens).

Materials:

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Syringe pump.

  • Fraction collector or an on-line analysis system.

  • Artificial cerebrospinal fluid (aCSF).

  • Test compound.

  • High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD).

  • Anesthetized or freely moving laboratory animal (e.g., rat or mouse).

Procedure:

  • Probe Implantation: Surgically implant a microdialysis probe into the target brain region of the animal using a stereotaxic apparatus.[9]

  • Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.[1]

  • Sample Collection: Collect the dialysate, which contains molecules that have diffused from the extracellular fluid across the probe's semi-permeable membrane, at regular intervals (e.g., every 10-20 minutes) using a fraction collector.[1]

  • Baseline Measurement: Collect several baseline samples to establish the basal extracellular dopamine concentration before administering the test compound.

  • Drug Administration: Administer the test compound to the animal (e.g., via intraperitoneal injection or through the microdialysis probe itself).

  • Post-Drug Sample Collection: Continue collecting dialysate samples to measure the change in extracellular dopamine concentration over time.

  • Dopamine Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.[1]

  • Data Analysis:

    • Quantify the dopamine concentration in each sample by comparing the peak height or area to a standard curve.

    • Express the post-drug dopamine levels as a percentage of the baseline levels.

    • Plot the percentage change in dopamine concentration over time to visualize the effect of the test compound.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in dopamine reuptake inhibition.

Dopamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DOPA L-DOPA DA_vesicle Dopamine (in vesicle) DOPA->DA_vesicle Synthesis Synaptic_Cleft Dopamine DA_vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) VMAT2 VMAT2 Synaptic_Cleft->DAT Reuptake DA_Receptor Dopamine Receptor Synaptic_Cleft->DA_Receptor Binding Signal Postsynaptic Signal DA_Receptor->Signal DRI Dopamine Reuptake Inhibitor (e.g., Indatraline) DRI->DAT Blocks

Caption: Dopamine reuptake inhibition signaling pathway.

Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Buffers) start->prepare_reagents plate_setup Set up 96-well Plate (Total, Non-specific, Test Compound) prepare_reagents->plate_setup incubation Incubate at RT plate_setup->incubation filtration Filter and Wash incubation->filtration scintillation_counting Add Scintillation Cocktail & Count filtration->scintillation_counting data_analysis Analyze Data (Calculate IC50 and Ki) scintillation_counting->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro radioligand binding assay.

References

A Cross-Study Comparative Analysis of the Behavioral Effects of Indatraline Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the behavioral effects of Indatraline hydrochloride, a non-selective monoamine reuptake inhibitor, with other key compounds in preclinical research. The data presented is collated from a range of in vivo studies, focusing on behavioral assays critical for assessing the abuse potential and therapeutic efficacy of psychostimulant drugs. This document summarizes quantitative data in structured tables, details experimental methodologies, and visualizes key experimental workflows and conceptual relationships.

Overview of Compounds

Indatraline is a potent inhibitor of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[1][2] Its behavioral profile is often compared to that of cocaine, a widely abused psychostimulant that also acts as a non-selective monoamine reuptake inhibitor.[3] This guide also includes comparisons with GBR 12909, a selective dopamine reuptake inhibitor, and mazindol, another non-selective monoamine reuptake inhibitor. These comparisons are crucial for understanding the nuanced role of different monoamine systems in the behavioral effects of these compounds.

Data Presentation: Comparative Behavioral Effects

The following tables summarize the quantitative data from various studies on the effects of this compound and comparator compounds in key behavioral paradigms.

Table 1: Effects on Drug Self-Administration
CompoundSpeciesPrimary EffectDose RangeKey Findings
Indatraline HCl Rhesus MonkeysMaintained lower rates of responding compared to cocaine.[4] Repeated treatment dose-dependently decreased cocaine self-administration.[3][4]0.0032-0.032 mg/kg/injection (self-administration); 0.1-0.56 mg/kg/day (treatment)[3][4]Nearly eliminated cocaine-maintained responding at the highest dose, but also decreased food-maintained responding and produced side effects.[3][4] In rats, it was less efficacious than GBR 12909 or WIN 35,428 in reinstating extinguished cocaine-taking behavior.[5]
Cocaine Rhesus MonkeysMaintained high rates of self-administration.[4]0.032 mg/kg/injection[4]Standard drug of abuse used for comparison.
GBR 12909 RatsDecreased responding for intermediate and high doses of cocaine.[5] Reinstated extinguished cocaine-taking behavior.[5]3.0-30.0 mg/kg[5]A low dose that decreased cocaine self-administration did not produce drug seeking.[5]
WIN 35,428 RatsDecreased responding for intermediate and high doses of cocaine.[5] Reinstated extinguished cocaine-taking behavior.[5]0.1-1.0 mg/kg[5]Doses required to decrease cocaine self-administration also elicited drug seeking.[5]
Table 2: Effects on Locomotor Activity
CompoundSpeciesPrimary EffectDose RangeKey Findings
Indatraline HCl Wistar RatsSignificantly increased motor activity in a long-lasting manner.[6]0.5-3.0 mg/kg (i.p.)[6]Effects on motor activity persisted for at least three hours, suggesting a longer duration of action compared to cocaine.[6]
Cocaine Wistar RatsEnhancing effect on motor activity.[6]20 mg/kg (i.p.)[6]Effect dropped by ~60% two hours after administration and was nearly gone by three hours.[6]
Mazindol MiceLarge increase in locomotor activity.[7]Not specifiedHomologs of mazindol with similar in vitro uptake inhibition profiles did not increase locomotor activity.[7]
Table 3: Effects in Drug Discrimination Paradigms
CompoundSpeciesTraining DrugPrimary EffectDose RangeKey Findings
Indatraline HCl Rhesus MonkeysCocaine (0.4 mg/kg)Produced a dose- and time-dependent substitution for cocaine.[3][4]0.1-1.0 mg/kg[3][4]Effects of 1.0 mg/kg peaked at 30 minutes and lasted up to 24 hours, indicating a long duration of action.[3][4]
GBR 12909 RatsCocaine (10 mg/kg)Completely mimicked the cocaine cue.[8][9]2-16 mg/kg[8][9]Supports the hypothesis that the discriminative stimulus properties of cocaine are primarily mediated by dopamine systems.[8][9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are essential for the replication and extension of the findings presented.

Locomotor Activity Measurement in Rats

Objective: To assess the effects of a test compound on spontaneous motor activity.

Apparatus: Activity-monitoring chambers (e.g., 40x40 cm) equipped with horizontal infrared photo beams.

Procedure:

  • Habituation: Rats are habituated to the testing chambers for one or more days prior to the experiment. This typically involves placing the animal in the chamber for a set period (e.g., 60-120 minutes) without any drug administration.[4]

  • Injection Habituation: To control for the stress of the injection procedure, animals may receive saline injections on the day(s) preceding the test day.[4]

  • Test Day:

    • Animals are placed in the activity chambers, and baseline activity is recorded for a predetermined period (e.g., 60 minutes).

    • Animals are removed, administered the test compound (e.g., Indatraline HCl) or vehicle via a specified route (e.g., intraperitoneal injection), and immediately returned to the chambers.

    • Locomotor activity is then recorded for an additional period (e.g., 60-180 minutes).[6]

  • Data Analysis: The primary dependent measure is the number of photobeam breaks over time, which is converted to distance traveled (cm). Data is often analyzed in time bins (e.g., 5 or 10 minutes) to assess the time course of the drug's effect. Specific motor behaviors such as ambulation, stereotypy, and raising can also be quantified.[6]

Drug Self-Administration in Rhesus Monkeys

Objective: To evaluate the reinforcing effects of a test compound and its potential to alter the self-administration of a known drug of abuse.

Apparatus: Standard primate operant conditioning chambers equipped with two response levers and an intravenous drug delivery system connected to a catheter implanted in the monkey.

Procedure:

  • Training: Monkeys are first trained to press a lever to receive infusions of a reinforcing drug, typically cocaine, on a fixed-ratio (FR) or fixed-interval (FI) schedule of reinforcement. A second lever may be available that results in saline infusion (inactive lever).

  • Substitution Procedure:

    • Once a stable baseline of cocaine self-administration is established, saline is substituted for cocaine to confirm that the behavior is maintained by the drug.

    • The test compound (e.g., Indatraline HCl) is then substituted for cocaine at various doses to determine if it maintains self-administration.

  • Pretreatment Procedure:

    • After re-establishing a stable baseline of cocaine self-administration, animals are pretreated with various doses of the test compound or vehicle before the self-administration session.

    • The effect of the pretreatment on the rate of cocaine self-administration is measured.[3]

  • Data Analysis: The primary dependent variable is the number of infusions earned per session. Response rates on the active and inactive levers are also recorded.

Drug Discrimination in Rats

Objective: To assess whether a test compound produces subjective effects similar to a known drug of abuse.

Apparatus: Two-lever operant conditioning chambers.

Procedure:

  • Training:

    • Rats are trained to press one lever (the "drug" lever) to receive a reinforcer (e.g., food or water) after being administered the training drug (e.g., cocaine).

    • On alternate sessions, they are administered a vehicle (e.g., saline) and must press the other lever (the "saline" lever) to receive the reinforcer.

    • Training continues until the rats reliably press the correct lever based on the injection they received.[10]

  • Testing:

    • Once discrimination is established, test sessions are conducted where various doses of the training drug, the test compound, or the vehicle are administered.

    • During test sessions, responding on either lever may be reinforced, or reinforcement may be withheld (extinction) to assess the initial lever choice.

  • Data Analysis: The primary dependent variables are the percentage of responses on the drug-appropriate lever and the rate of responding. Full substitution is generally defined as ≥80% of responses on the drug lever.[11]

Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action of Indatraline and the workflows of the key behavioral experiments.

Indatraline_Mechanism cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Indatraline Indatraline HCl DAT Dopamine Transporter (DAT) Indatraline->DAT Inhibits Reuptake NET Norepinephrine Transporter (NET) Indatraline->NET Inhibits Reuptake SERT Serotonin Transporter (SERT) Indatraline->SERT Inhibits Reuptake Dopamine Dopamine DAT->Dopamine Reuptake Norepinephrine Norepinephrine NET->Norepinephrine Reuptake Serotonin Serotonin SERT->Serotonin Reuptake Increased_DA Increased Dopamine Increased_NE Increased Norepinephrine Increased_5HT Increased Serotonin Postsynaptic_Receptors Postsynaptic Receptors Increased_DA->Postsynaptic_Receptors Increased_NE->Postsynaptic_Receptors Increased_5HT->Postsynaptic_Receptors Behavioral_Effects Behavioral Effects (Locomotor Activity, Reinforcement, etc.) Postsynaptic_Receptors->Behavioral_Effects

Caption: Mechanism of Action of this compound.

Behavioral_Assay_Workflow cluster_Locomotor Locomotor Activity Assay cluster_SelfAdmin Drug Self-Administration Assay cluster_Discrimination Drug Discrimination Assay L_Habituation Habituation to Test Chamber L_Injection Drug/Vehicle Administration L_Habituation->L_Injection L_Recording Record Activity (Beam Breaks) L_Injection->L_Recording L_Analysis Analyze Distance Traveled & Stereotypy L_Recording->L_Analysis S_Training Train on Drug (e.g., Cocaine) S_Baseline Establish Stable Baseline Responding S_Training->S_Baseline S_Test Substitute Test Drug or Pre-treat with Test Drug S_Baseline->S_Test S_Analysis Analyze Infusions Earned & Response Rate S_Test->S_Analysis D_Training Train to Discriminate Drug vs. Vehicle D_Criterion Meet Discrimination Criterion D_Training->D_Criterion D_Test Administer Test Drug & Assess Lever Choice D_Criterion->D_Test D_Analysis Analyze % Drug Lever Responding D_Test->D_Analysis Logical_Comparison cluster_effects Behavioral Effects Indatraline Indatraline HCl (Non-selective) Locomotor ↑ Locomotor Activity Indatraline->Locomotor Longer Duration SelfAdmin Maintains Self-Administration Indatraline->SelfAdmin Lower Rates than Cocaine Discrimination Substitutes for Cocaine Indatraline->Discrimination Cocaine Cocaine (Non-selective) Cocaine->Locomotor Shorter Duration Cocaine->SelfAdmin GBR12909 GBR 12909 (DAT Selective) GBR12909->SelfAdmin Decreases Cocaine SA GBR12909->Discrimination Mazindol Mazindol (Non-selective) Mazindol->Locomotor

References

A Comparative Guide to Enantiomeric Purity Analysis of Indatraline Hydrochloride: HPLC vs. ¹H NMR

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral compounds like Indatraline hydrochloride is a critical step in guaranteeing safety and efficacy. This guide provides a detailed comparison of two established analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Proton Nuclear Magnetic Resonance Spectroscopy (¹H NMR). We present supporting experimental data, detailed protocols, and a visual workflow to aid in selecting the most appropriate method for your analytical needs.

Performance Comparison at a Glance

The choice between HPLC and ¹H NMR for the enantiomeric purity analysis of this compound hinges on the required level of sensitivity and the specific analytical objective. HPLC offers superior accuracy for quantifying very high levels of enantiomeric excess (ee), while ¹H NMR provides a more rapid, less complex alternative for determining lower enantiomeric purities.

ParameterHPLC Method¹H NMR Method
Principle Chiral Stationary Phase ChromatographyDiastereomeric discrimination using a Chiral Solvating Agent (CSA)
Chiral Selector Modified β-cyclodextrin phaseMethoxy-trifluoromethylphenylacetic acid (MTPA)
Quantifiable ee Up to 99.75% for (1R,3S)-enantiomerUp to 99.67% for (1S,3R)-enantiomer[1]Up to 98.9% for (1R,3S)-enantiomer[1]
Linearity Range 1.25-1000 µM for (1R,3S)-enantiomer1.25-750 µM for (1S,3R)-enantiomer[1]Not applicable for high ee quantification
Primary Advantage High accuracy and sensitivity for high ee valuesRapid analysis and simpler sample preparation
Validation Performed according to ICH guideline Q2(R1)[1]Optimized for molar ratio, temperature, and solvent[1]

Experimental Workflows

The following diagram illustrates the general experimental workflow for the enantiomeric purity analysis of this compound by HPLC.

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare Indatraline HCl Standard and Sample Solutions instrument_setup Equilibrate HPLC System with Chiral Column prep_sample->instrument_setup Load Samples prep_mobile Prepare Mobile Phase (Buffer & Organic Modifier) prep_mobile->instrument_setup Pump Mobile Phase injection Inject Sample instrument_setup->injection separation Chromatographic Separation of Enantiomers injection->separation detection UV Detection separation->detection peak_integration Integrate Peak Areas of Enantiomers detection->peak_integration Chromatogram calculation Calculate Enantiomeric Purity (%ee) peak_integration->calculation report Generate Report calculation->report

HPLC Workflow for Indatraline Enantiomeric Purity Analysis

Detailed Experimental Protocols

Below are the detailed methodologies for the HPLC and ¹H NMR analysis of this compound's enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the precise quantification of high enantiomeric purities and has been validated according to ICH Q2(R1) guidelines.[1]

1. Chromatographic Conditions:

  • Column: A chiral stationary phase based on a modified β-cyclodextrin.

  • Mobile Phase: The composition, including buffer type, concentration, pH, and the percentage and type of organic modifier, should be optimized to achieve baseline separation of the enantiomers.

  • Flow Rate: Typically around 1.0 mL/min, but should be optimized for the specific column and mobile phase.

  • Column Temperature: Temperature should be controlled and optimized as it can significantly influence chiral recognition.

  • Injection Volume: A consistent injection volume (e.g., 10 µL) should be used.

  • Detection: UV detection at a wavelength where both enantiomers exhibit significant absorbance.

2. Sample Preparation:

  • Prepare a stock solution of the this compound reference standard and the sample to be tested in a suitable solvent. The sample solvent itself can influence chromatographic performance and should be chosen carefully.[1]

  • Prepare a series of calibration standards by diluting the stock solution to cover the linear range of the method (e.g., 1.25 µM to 1000 µM).

3. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (sample solvent) to ensure the absence of interfering peaks.

  • Inject the calibration standards to establish the linearity of the detector response.

  • Inject the sample solution.

  • Identify and integrate the peak areas corresponding to the (1R,3S)- and (1S,3R)-enantiomers.

4. Calculation of Enantiomeric Excess (% ee): % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

¹H NMR Spectroscopy Method

This method is a faster alternative for determining enantiomeric purity up to approximately 98.9% ee.[1] It relies on the use of a chiral solvating agent to induce chemical shift differences between the enantiomers.

1. Reagents and Materials:

  • This compound sample.

  • Chiral Solvating Agent (CSA): Methoxy-trifluoromethylphenylacetic acid (MTPA).

  • Deuterated solvent (e.g., CDCl₃).

  • High-resolution NMR spectrometer.

2. Sample Preparation:

  • Dissolve a known amount of the this compound sample in the deuterated solvent in an NMR tube.

  • Add the chiral solvating agent (MTPA) to the NMR tube. The molar ratio of the CSA to the sample is a critical parameter and should be optimized to achieve the best signal separation.[1]

3. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum of the sample.

  • The experimental temperature can affect the interaction between the enantiomers and the CSA, and thus the signal separation. This parameter should be optimized.[1]

4. Data Analysis:

  • Identify the signals in the spectrum that correspond to each enantiomer and are sufficiently resolved for accurate integration.

  • Integrate the respective signals for the (1R,3S)- and (1S,3R)-enantiomers.

  • Calculate the enantiomeric excess using the integral values in a similar manner to the HPLC peak areas.

Conclusion

Both HPLC and ¹H NMR are valuable techniques for the enantiomeric purity analysis of this compound. The HPLC method, particularly with a modified β-cyclodextrin column, is the gold standard for accurate quantification of very high enantiomeric excess, as required for regulatory submissions and quality control of the final active pharmaceutical ingredient. The ¹H NMR method using a chiral solvating agent offers a rapid and convenient alternative for in-process controls or for samples where a slightly lower level of precision in ee determination is acceptable. The choice of method should be guided by the specific requirements of the analysis, including the expected enantiomeric purity, the required accuracy and precision, and available instrumentation.

References

In Vivo Validation of Indatraline Hydrochloride's Long-Acting Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, this guide provides a comprehensive in vivo comparison of Indatraline hydrochloride's long-acting effects against other well-established monoamine reuptake inhibitors. This document summarizes key experimental data, details methodologies of pivotal studies, and visualizes relevant signaling pathways to facilitate an objective evaluation of this compound as a potential therapeutic agent.

This compound is a potent, non-selective monoamine transporter inhibitor with a long duration of action.[1] It blocks the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA), thereby increasing their synaptic availability.[2] This profile has generated interest in its potential application for treating conditions such as depression and substance use disorders, particularly as a long-acting alternative to currently available treatments.[1] This guide compares the in vivo performance of this compound with two widely studied dopamine reuptake inhibitors, Methylphenidate and Bupropion, as well as the experimental compound Brasofensine.

Quantitative Data Summary

The following tables provide a comparative summary of the pharmacokinetic and pharmacodynamic properties of this compound and selected comparator compounds.

Table 1: In Vitro Transporter Binding Affinities (Ki, nM)

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
Indatraline 1.7[2]5.8[2]0.42[2]
Methylphenidate ~121--
Bupropion ~1000--
Brasofensine High Affinity (Dopamine reuptake inhibitor)[3]--

Table 2: In Vivo Pharmacokinetic Parameters

CompoundAnimal ModelDose & RouteTmaxCmaxHalf-life (t½)Bioavailability
Indatraline Rhesus Monkey1.0 mg/kg~30 min (peak effect)->24 h (duration of action)[2]-
Methylphenidate (ER) HumanOral8-12 h (duration)-2-3 h[4]11-52%[4]
Bupropion (SR) Human150 mg, oral--~21 h-
Brasofensine Human0.5-4 mg, oral~4 h[5]0.35-3.27 ng/mL[5]--

Table 3: In Vivo Behavioral Effects

CompoundAnimal ModelBehavioral AssayKey Findings
Indatraline Rhesus MonkeyCocaine Self-AdministrationDose-dependent and sustained decrease in cocaine self-administration.[2]
Indatraline Wistar RatLocomotor ActivityLong-lasting increase in motor activity for at least three hours.[6][7]
Methylphenidate Squirrel MonkeyCocaine Self-AdministrationMaintained self-administration behavior, similar to cocaine.[4]
Bupropion Squirrel MonkeyCocaine Self-AdministrationMaintained self-administration behavior.[4]
Bupropion HumanDAT Occupancy (PET)Low occupancy of striatal DAT (around 26%) at therapeutic doses.[6]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are provided below to allow for replication and critical evaluation.

Cocaine Self-Administration in Rhesus Monkeys (Adapted from Negus et al., 1999)
  • Subjects: Adult male rhesus monkeys with a history of cocaine self-administration.

  • Apparatus: Experimental chambers equipped with two levers, stimulus lights, and an intravenous drug delivery system.

  • Procedure:

    • Training: Monkeys were trained to press a lever for intravenous infusions of cocaine (e.g., 0.032 mg/kg/infusion) on a fixed-ratio schedule of reinforcement. A second lever press resulted in a saline infusion to serve as a control.

    • Indatraline Treatment: Once stable responding for cocaine was established, monkeys were treated with this compound (0.1-0.56 mg/kg/day) for a period of 7 days.

    • Data Collection: The number of cocaine and saline infusions self-administered was recorded daily. Food and water intake, as well as body weight, were monitored.

  • Endpoint: The primary endpoint was the change in the number of self-administered cocaine infusions following Indatraline treatment compared to the baseline period.

Locomotor Activity in Wistar Rats (Adapted from Kameyama et al., 2011)
  • Subjects: Male Wistar rats.

  • Apparatus: Open-field arenas equipped with infrared photobeam detectors to automatically record animal movement.

  • Procedure:

    • Acclimation: Rats were individually placed in the open-field arenas for a set period to acclimate to the new environment.

    • Drug Administration: Rats were administered this compound (0.5, 1.0, 2.0, and 3.0 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

    • Data Collection: Locomotor activity, including ambulation (horizontal movement) and stereotypy (repetitive, focused movements), was recorded for a period of up to three hours post-injection.

  • Endpoint: The primary endpoints were the total distance traveled and the number of stereotypic movements, compared between the Indatraline-treated and vehicle-treated groups.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

monoamine_reuptake_inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic Monoamine Neurotransmitter (Dopamine, Norepinephrine, Serotonin) transporter Monoamine Transporter (DAT, NET, SERT) presynaptic->transporter Reuptake neurotransmitter Increased Synaptic Monoamines receptor Postsynaptic Receptor neurotransmitter->receptor downstream Downstream Signaling (e.g., cAMP, PKA activation) receptor->downstream Activation indatraline Indatraline HCl indatraline->transporter Inhibition

Caption: Mechanism of Monoamine Reuptake Inhibition by Indatraline.

indatraline_autophagy_pathway indatraline Indatraline HCl ampk AMPK indatraline->ampk Activation mtor mTOR ampk->mtor Inhibition autophagy Autophagy ampk->autophagy Induction s6k S6K mtor->s6k Activation s6k->autophagy Inhibition

Caption: Indatraline-induced Autophagy via AMPK/mTOR/S6K Signaling.

experimental_workflow cluster_cocaine_self_admin Cocaine Self-Administration (Rhesus Monkeys) cluster_locomotor_activity Locomotor Activity (Wistar Rats) cs_training Training Phase: Lever press for cocaine infusion cs_baseline Baseline Phase: Stable cocaine self-administration cs_training->cs_baseline cs_treatment Treatment Phase: Administer Indatraline HCl (7 days) cs_baseline->cs_treatment cs_data Data Collection: Record cocaine infusions cs_treatment->cs_data la_acclimation Acclimation to Open-Field la_admin Drug Administration: Indatraline HCl (i.p.) la_acclimation->la_admin la_data Data Collection: Record locomotor activity (3 hours) la_admin->la_data

Caption: In Vivo Experimental Workflows.

References

A Comparative Neurochemical Analysis of Indatraline and Its Methoxy-Substituted Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neurochemical profiles of indatraline, a non-selective monoamine transporter inhibitor, and a series of its methoxy-substituted analogs. The data presented herein is intended to inform structure-activity relationship (SAR) studies and guide the development of novel therapeutic agents targeting the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

Introduction to Indatraline

Indatraline (Lu 19-005) is a potent inhibitor of the reuptake of dopamine, serotonin, and norepinephrine, demonstrating high affinity for all three monoamine transporters.[1] Its non-selective profile has made it a valuable research tool and a template for the design of novel transporter ligands with varying selectivity profiles. Understanding how structural modifications to the indatraline scaffold impact its interaction with these transporters is crucial for the development of compounds with desired pharmacological effects, such as antidepressants or treatments for substance abuse disorders.[2][3]

Comparative Neurochemical Data

The following tables summarize the in vitro binding affinities (Ki) and reuptake inhibition potencies (IC50) of indatraline and its methoxy-substituted analogs for the dopamine, serotonin, and norepinephrine transporters. The data is compiled from a key study by Gu et al. (2000).[3][4]

Monoamine Transporter Binding Affinities (Ki, nM)
CompoundDATSERTNETDAT Selectivity (SERT/DAT)DAT Selectivity (NET/DAT)SERT Selectivity (DAT/SERT)NET Selectivity (DAT/NET)
Indatraline 1.70.425.80.253.414.050.29
4-Methoxy Indatraline (13a) 1.7632837.116.50.030.06
5-Methoxy Indatraline (13b) 106.7250.672.51.490.4
6-Methoxy Indatraline (13c) 4.30.280.480.070.1115.48.96
7-Methoxy Indatraline (13d) 31108343.481.10.290.91
5,6-Dimethoxy Indatraline (13f) 8.711141.261.610.790.62

Data sourced from Gu et al. (2000).[3][4]

Monoamine Reuptake Inhibition (IC50, nM)
CompoundDopamine (DA)Norepinephrine (NE)Serotonin (5-HT)
6-Methoxy Indatraline (13c) 2.50.670.62

Data for 6-Methoxy Indatraline sourced from Gu et al. (2000), referencing a previous study.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of test compounds for the dopamine, serotonin, and norepinephrine transporters.

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT), and [³H]nisoxetine (for NET).

  • Test compounds (indatraline and its analogs).

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Non-specific binding inhibitors (e.g., 10 µM GBR 12909 for DAT, 1 µM paroxetine for SERT, 1 µM desipramine for NET).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Harvest HEK293 cells and homogenize in ice-cold binding buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the cell membranes. Resuspend the membrane pellet in fresh binding buffer.

  • Binding Reaction: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the appropriate radioligand (typically at or below its Kd value), and varying concentrations of the test compound. For determining non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a saturating concentration of a known high-affinity inhibitor for the respective transporter.

  • Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioactivity.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Monoamine Reuptake Assay

Objective: To determine the functional potency (IC50) of test compounds in inhibiting the reuptake of dopamine, serotonin, and norepinephrine into presynaptic nerve terminals.

Materials:

  • Rat brain tissue (e.g., striatum for DAT, whole brain minus cerebellum for SERT and NET).

  • Sucrose buffer (0.32 M).

  • Krebs-Ringer buffer (containing appropriate salts, glucose, and a monoamine oxidase inhibitor like pargyline).

  • Radiolabeled neurotransmitters: [³H]dopamine, [³H]serotonin, [³H]norepinephrine.

  • Test compounds (indatraline and its analogs).

  • Uptake inhibitors for defining non-specific uptake (e.g., 10 µM nomifensine for DAT, 1 µM fluoxetine for SERT, 1 µM desipramine for NET).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Synaptosome Preparation: Homogenize fresh or frozen brain tissue in ice-cold 0.32 M sucrose buffer. Centrifuge the homogenate at low speed to remove larger debris. Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomes. Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

  • Pre-incubation: Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the test compound or vehicle for a short period (e.g., 10-15 minutes) at 37°C.

  • Uptake Initiation: Initiate the uptake reaction by adding a fixed concentration of the respective radiolabeled neurotransmitter.

  • Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C, during which uptake is linear.

  • Termination: Terminate the uptake by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer to remove extracellular radiolabel.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the specific uptake of the radiolabeled neurotransmitter, using non-linear regression analysis.

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the radioligand binding assay and the general signaling pathway affected by monoamine reuptake inhibition.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cell_culture HEK293 Cells Expressing Monoamine Transporter homogenization Homogenization in Binding Buffer cell_culture->homogenization centrifugation1 Low-Speed Centrifugation homogenization->centrifugation1 centrifugation2 High-Speed Centrifugation centrifugation1->centrifugation2 resuspension Resuspend Membrane Pellet centrifugation2->resuspension incubation Incubate Membranes with Radioligand & Test Compound resuspension->incubation Membrane Suspension filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC50 & Ki) counting->analysis

Workflow for Radioligand Binding Assay.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron monoamine Monoamine Neurotransmitter (DA, 5-HT, NE) vesicle Synaptic Vesicle monoamine->vesicle release Release vesicle->release synaptic_monoamine Increased Synaptic Monoamine Concentration release->synaptic_monoamine Exocytosis transporter Monoamine Transporter (DAT, SERT, NET) transporter->monoamine Transport reuptake Reuptake indatraline Indatraline / Analog indatraline->transporter Inhibition synaptic_monoamine->reuptake receptor Postsynaptic Receptors synaptic_monoamine->receptor Binding signaling Downstream Signaling (e.g., PKA, PKC pathways) receptor->signaling response Altered Neuronal Activity signaling->response

Mechanism of Monoamine Reuptake Inhibition.

References

A Head-to-Head Analysis of Indatraline and Other Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

Indatraline is a non-selective monoamine transporter inhibitor, notable for its high affinity for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. This balanced profile makes it a significant tool in neuroscience research and a reference compound in the development of medications for neuropsychiatric disorders, including depression and substance abuse. This guide provides a comparative analysis of indatraline against other well-known monoamine transporter inhibitors, presenting key experimental data, detailed protocols, and visual representations of underlying mechanisms and workflows.

Comparative Binding Affinities of Monoamine Transporter Inhibitors

The binding affinity (Ki) of a compound for a transporter is a critical measure of its potency. The following table summarizes the in vitro binding affinities of indatraline, sertraline, bupropion, and venlafaxine for the human dopamine, norepinephrine, and serotonin transporters. It is important to note that these values are compiled from various studies and experimental conditions may differ, affecting direct comparability.

CompoundDopamine Transporter (DAT) Ki (nM)Norepinephrine Transporter (NET) Ki (nM)Serotonin Transporter (SERT) Ki (nM)Primary Class
Indatraline 1.7[1]5.8[1]0.42[1]SNDRI
Sertraline 25[2]420[2]0.29[2]SSRI
Bupropion 520[2]52,6009,100NDRI
Venlafaxine 7,6472,48082[3]SNRI
Data presented as Ki (nM), where a lower value indicates higher binding affinity. Values are for human transporters where available.

Indatraline distinguishes itself by exhibiting potent, nanomolar affinity for all three monoamine transporters, a profile that contrasts with the more selective agents.[4] Sertraline, while primarily a potent SSRI, uniquely demonstrates a moderate affinity for the DAT, distinguishing it from other SSRIs.[2][5] Bupropion and its metabolites act primarily as norepinephrine-dopamine reuptake inhibitors with negligible affinity for SERT.[6][7][8] Venlafaxine functions as a serotonin-norepinephrine reuptake inhibitor, with a notably higher affinity for SERT over NET and very low affinity for DAT.[9][10][11]

Mechanism of Action: Monoamine Transporter Inhibition

Monoamine transporter inhibitors exert their effects by blocking the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron. This action increases the extracellular concentration of these neurotransmitters, thereby enhancing and prolonging their signaling.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Vesicle (DA, NE, 5-HT) transporter DAT / NET / SERT DA DA vesicle->DA Release NE NE vesicle->NE HT 5-HT vesicle->HT DA->transporter Reuptake receptor Postsynaptic Receptors DA->receptor Signal NE->transporter NE->receptor HT->transporter HT->receptor inhibitor Indatraline (Inhibitor) inhibitor->transporter Blocks

Caption: Mechanism of a triple reuptake inhibitor like Indatraline.

Experimental Protocols

The determination of binding affinities (Ki) is fundamental to characterizing monoamine transporter inhibitors. A competitive radioligand binding assay is a standard method used for this purpose.

Protocol: Competitive Radioligand Binding Assay for Monoamine Transporters

This protocol outlines a general procedure for determining the binding affinity of a test compound (e.g., Indatraline) for DAT, NET, and SERT in brain tissue homogenates or cells expressing the recombinant human transporters.

1. Materials and Reagents:

  • Tissue/Cells: Rat brain tissue (striatum for DAT, hippocampus/cortex for NET and SERT) or HEK293 cells stably expressing hDAT, hNET, or hSERT.

  • Radioligands:

    • For DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55

    • For NET: [³H]Nisoxetine

    • For SERT: [³H]Citalopram or [¹²⁵I]RTI-55

  • Test Compound: Indatraline (or other inhibitors) at various concentrations.

  • Non-specific Binding Control: A high concentration of a known selective inhibitor (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT).

  • Assay Buffer: Tris-HCl buffer with appropriate ions (e.g., NaCl, KCl).

  • Scintillation Fluid and Scintillation Counter .

  • Glass Fiber Filters and Filtration Apparatus .

2. Membrane Preparation:

  • Homogenize brain tissue or cell pellets in ice-cold assay buffer.

  • Centrifuge the homogenate at low speed to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in assay buffer to a specific protein concentration (determined by a protein assay like the Bradford method).

3. Binding Assay Procedure:

  • Set up assay tubes for total binding, non-specific binding, and competitive binding with a range of test compound concentrations.

  • To each tube, add the prepared membrane suspension.

  • Add the specific radioligand at a concentration near its Kd value.

  • For non-specific binding tubes, add the high-concentration selective inhibitor.

  • For competitive binding tubes, add the test compound at varying concentrations.

  • Incubate the tubes at a defined temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

4. Separation and Counting:

  • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

  • Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Place the filters into scintillation vials, add scintillation fluid, and allow to equilibrate.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

5. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

start Start prep Prepare Membranes (Homogenization & Centrifugation) start->prep setup Set up Assay Tubes (Total, Non-specific, Competition) prep->setup add_membranes Add Membrane Suspension setup->add_membranes add_ligand Add Radioligand add_membranes->add_ligand add_inhibitor Add Test Compound / Control add_ligand->add_inhibitor incubate Incubate to Equilibrium add_inhibitor->incubate filter Rapid Vacuum Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analysis Data Analysis (IC50 → Ki Calculation) count->analysis end End analysis->end

Caption: Experimental workflow for a competitive radioligand binding assay.

References

Safety Operating Guide

Proper Disposal Procedures for Indatraline Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of indatraline hydrochloride, ensuring compliance and safety within a laboratory setting. This information is intended for researchers, scientists, and drug development professionals.

This compound is a potent monoamine uptake inhibitor used for laboratory research. While a Safety Data Sheet (SDS) indicates it does not meet the classification criteria for hazardous substances under certain EC Directives, it is also classified as a Dangerous Good for transport and requires specialized disposal. Therefore, it must not be treated as common waste. The best practice for non-hazardous pharmaceutical waste is to manage it as hazardous waste to minimize environmental impact and ensure regulatory compliance.

Immediate Safety Protocols

Before handling this compound for disposal, ensure all appropriate personal protective equipment (PPE) is used as specified in the substance's Safety Data Sheet.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Use appropriate safety glasses.

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., standard BS EN 374:2003). Gloves should be inspected before use.

  • Body Protection: Wear an appropriate protective lab coat.

  • Respiratory Protection: If a risk assessment indicates it is necessary (e.g., handling fine powders), use a suitable respirator.

  • Work Area: Always handle the chemical waste in a well-ventilated area or a chemical fume hood.

**Step-by-Step Disposal Plan

This procedural guidance outlines the step-by-step process for safely disposing of this compound waste generated in a laboratory.

Step 1: Waste Segregation Proper segregation is critical to prevent dangerous reactions and ensure compliant disposal. Do not mix this compound waste with other incompatible waste streams.

  • Pure Substance (Solid): Collect unused or expired solid this compound in its original container or a clearly labeled, compatible, and sealable waste container.

  • Aqueous Solutions: Collect solutions in a designated aqueous waste container. Do not dispose of these solutions down the drain. Wastewater treatment plants are not designed to remove such synthetic compounds.

  • Organic Solvent Solutions: Collect solutions containing organic solvents in a separate, appropriate hazardous waste container (e.g., for flammable or halogenated waste). Never mix aqueous and organic solvent waste.

  • Contaminated Labware: Disposable items such as gloves, wipes, and plastic vials that are contaminated with this compound should be collected in a designated solid waste container, separate from regular trash.

Step 2: Container Management and Labeling All waste containers must be managed to prevent leaks, spills, or exposure.

  • Container Type: Use only dependable, leak-proof containers that are chemically compatible with the waste.

  • Labeling: Clearly label every waste container with its contents. The label must include the full chemical name, "this compound," and identify any solvents present.

  • Closure: Keep waste containers securely closed at all times, except when adding waste.

Step 3: Waste Storage Store all chemical waste in a designated and properly managed area within the laboratory.

  • Satellite Accumulation Area (SAA): Hazardous waste must be stored in a designated SAA.

  • Secondary Containment: Store all waste containers in secondary containment bins or trays to contain any potential leaks.

  • Incompatible Materials: Store this compound waste away from incompatible materials such as strong acids, strong alkalis, and strong oxidizing or reducing agents.

Step 4: Arrange for Final Disposal The final disposal of pharmaceutical waste must be handled by qualified personnel.

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the waste containers.

  • Specialized Disposal Company: The SDS for this compound specifies that it should be transferred to a suitable container and collected by a specialized disposal company in accordance with national legislation. Your EHS department will facilitate this.

  • Recommended Disposal Method: The preferred disposal method for pharmaceutical waste is incineration at a permitted facility. Landfilling should be avoided as it can lead to groundwater contamination.

Disposal Data Summary

The table below summarizes the key operational and logistical information for the disposal of different forms of this compound waste.

Waste TypeContainer RequirementsStorage GuidelinesFinal Disposal Method
Pure Solid Indatraline HCl Original or compatible, sealed, clearly labeled container.Store in a designated Satellite Accumulation Area (SAA) with secondary containment. Segregate from incompatibles.Collection by EHS for incineration.
Aqueous Solutions Labeled, sealed, leak-proof container for aqueous chemical waste.Store in SAA with secondary containment. Do not mix with other waste streams.Collection by EHS for incineration.
Organic Solvent Solutions Labeled, sealed, appropriate container for flammable or halogenated waste.Store in a flammable storage cabinet within the SAA, with secondary containment.Collection by EHS for incineration.
Contaminated Disposables Labeled, sealed bag or container for solid chemical waste.Store in SAA.Collection by EHS for incineration.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound waste.

IndatralineDisposalWorkflow start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe decision_waste_type Identify Waste Form ppe->decision_waste_type solid_waste Pure Solid or Contaminated Labware decision_waste_type->solid_waste Solid liquid_waste Liquid Solution decision_waste_type->liquid_waste Liquid container_solid Place in Labeled Solid Waste Container solid_waste->container_solid decision_liquid_type Determine Solvent liquid_waste->decision_liquid_type storage Store Securely in Designated Satellite Accumulation Area (SAA) with Secondary Containment container_solid->storage aqueous_waste Aqueous decision_liquid_type->aqueous_waste Water organic_waste Organic Solvent decision_liquid_type->organic_waste Organic container_aqueous Place in Labeled Aqueous Waste Container aqueous_waste->container_aqueous container_organic Place in Labeled Organic Solvent Waste Container organic_waste->container_organic container_aqueous->storage container_organic->storage end Contact EHS for Pickup and Final Disposal via Incineration storage->end

Caption: Workflow for the safe disposal of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indatraline hydrochloride
Reactant of Route 2
Indatraline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.